molecular formula C8H6BrFO2 B2838014 3-Bromo-2-fluoro-5-methylbenzoic acid CAS No. 72518-16-2

3-Bromo-2-fluoro-5-methylbenzoic acid

Cat. No.: B2838014
CAS No.: 72518-16-2
M. Wt: 233.036
InChI Key: JFAQBRSYTNDGBL-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.036. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAQBRSYTNDGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-fluoro-5-methylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of bromo, fluoro, and methyl substituents on the benzoic acid core presents a significant regiochemical challenge for synthetic chemists. This guide provides an in-depth analysis of a robust and field-proven pathway for its synthesis, focusing on the electrophilic bromination of a substituted benzoic acid precursor. We will dissect the underlying mechanistic principles, provide a detailed experimental protocol, and explore alternative strategies, thereby offering a comprehensive resource for researchers and drug development professionals.

Strategic Analysis of Synthetic Pathways

The primary obstacle in constructing this compound is the precise installation of three different substituents—a halogen that is ortho-directing (-F), another halogen (-Br), an activating alkyl group (-CH3), and a deactivating meta-directing group (-COOH)—at the desired positions. A successful synthesis hinges on a strategy that leverages the competing electronic and steric effects of these groups to achieve high regioselectivity.

Several retrosynthetic approaches can be envisioned:

  • Pathway I (Post-Carboxylation Bromination): The most direct approach involves the late-stage bromination of a pre-existing benzoic acid derivative, such as 2-fluoro-5-methylbenzoic acid. This strategy's success depends on controlling the electrophilic attack on the substituted aromatic ring.

  • Pathway II (Pre-Carboxylation Bromination): This route would involve brominating a toluene derivative, like 2-fluoro-5-methyltoluene, followed by oxidation of the methyl group to a carboxylic acid. This pathway often suffers from poor regioselectivity during the bromination step and the harsh conditions required for oxidation.

  • Pathway III (Directed ortho-Metalation): A powerful but complex alternative involves the use of a directing group to facilitate lithiation at a specific ortho-position, followed by quenching with carbon dioxide.[4][5] While effective for certain substitution patterns, identifying a suitable starting material and directing group for this specific isomer can be challenging.

This guide will focus on Pathway I, which represents a well-documented and scalable method for obtaining the target compound.

G Target This compound SM1 2-Fluoro-5-methylbenzoic acid Target->SM1 Electrophilic Bromination (Pathway I) SM2 3-Bromo-2-fluoro-5-methyltoluene Target->SM2 Oxidation (Pathway II) SM3 1-Bromo-2-fluoro-4-methylbenzene Target->SM3 Directed ortho-Metalation & Carboxylation (Pathway III)

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Electrophilic Bromination of 2-Fluoro-5-methylbenzoic Acid

This pathway is favored for its directness and the high degree of regiocontrol that can be achieved under specific reaction conditions. The synthesis begins with the commercially available precursor, 2-fluoro-5-methylbenzoic acid, and introduces the bromine atom at the C3 position via electrophilic aromatic substitution.

Mechanistic Rationale and Regioselectivity

The outcome of the bromination reaction is governed by the cumulative directing effects of the substituents on the aromatic ring.

  • Fluorine (-F) at C2: A moderately activating, ortho-, para- directing group.

  • Methyl (-CH3) at C5: An activating, ortho-, para- directing group.

  • Carboxylic Acid (-COOH) at C1: A deactivating, meta- directing group.

The potential sites for electrophilic attack are C3, C4, and C6. The C3 position is ortho to the fluorine atom and meta to the deactivating carboxylic acid group. The C4 position is para to the fluorine and ortho to the methyl group. The C6 position is ortho to both the fluorine and methyl groups. The selective bromination at the C3 position is achieved primarily due to the strong ortho-directing influence of the fluorine atom, coupled with the choice of a potent brominating system (NBS in sulfuric acid) that can overcome the deactivating effect of the carboxyl group.[6]

Experimental Protocol

This protocol is adapted from established procedures found in patent literature.[6] It constitutes a self-validating system where the reaction conditions are optimized for high yield and purity of the desired regioisomer.

Step 1: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-fluoro-5-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 10-15 volumes).

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for 3 hours. Subsequently, allow the reaction to warm to room temperature (approx. 20°C) and continue stirring for an additional 16 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 100 volumes). A precipitate will form.

  • Extraction: Extract the aqueous suspension three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 2-fluoro-5-methylbenzoic acid and conc. H₂SO₄ B Cool to 0°C in ice bath A->B C Add NBS (1.1 eq) portion-wise at < 5°C B->C D Stir at 0°C for 3h C->D E Warm to RT, stir for 16h D->E F Quench by pouring onto ice-water E->F G Extract with Ethyl Acetate (3x) F->G H Wash with H₂O, Brine & Dry (Na₂SO₄) G->H I Concentrate & Purify H->I

Caption: Experimental workflow for electrophilic bromination.

Data Summary
Reagent/MaterialMolar Eq.Key ParametersPurpose
2-Fluoro-5-methylbenzoic acid1.0Starting MaterialProvides the core molecular scaffold
N-Bromosuccinimide (NBS)1.1Added portion-wise at 0-5°CElectrophilic bromine source
Concentrated Sulfuric AcidSolventReaction mediumActivates NBS to generate Br⁺ electrophile
Temperature-Initial: 0°C; Main: Room Temp.Controls reaction rate and selectivity
Reaction Time-19 hours totalEnsures complete conversion
Ethyl Acetate-Extraction solventIsolates the product from the aqueous phase

Alternative Pathway: Directed ortho-Metalation (DoM)

While not the primary route for this specific target, Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings and warrants discussion.[5]

Conceptual Framework

The DoM strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), delivering the base to a specific ortho-position for deprotonation.[4] This generates a stabilized aryllithium intermediate, which can then be trapped by an electrophile, such as carbon dioxide (CO₂), to install a carboxylic acid group.

For the synthesis of our target, a hypothetical DoM route could start with 1-bromo-2-fluoro-4-methylbenzene . The fluorine atom can act as a DMG, directing lithiation to the C3 position. Subsequent quenching with solid CO₂ (dry ice) followed by an acidic workup would yield the desired benzoic acid.

G A Start: 1-Bromo-2-fluoro- 4-methylbenzene B Add strong base (e.g., LDA) at low temp (-78°C) A->B 1. Deprotonation C Formation of C3-lithiated intermediate via DoM B->C D Quench with excess solid CO₂ (dry ice) C->D 2. Carboxylation E Acidic Workup (e.g., aq. HCl) D->E 3. Protonation F Final Product: This compound E->F

Caption: Conceptual workflow for a DoM-Carboxylation pathway.

Field-Proven Insights & Challenges

While theoretically sound, this DoM pathway presents practical challenges. Fluorine is a relatively weak DMG compared to amides or carbamates.[4] Therefore, achieving high regioselectivity and yield can be difficult, often requiring precise temperature control and carefully chosen lithium bases (e.g., LDA or LiTMP) to avoid side reactions.[7][8] The electrophilic bromination pathway remains the more robust and scalable option for industrial applications.

Conclusion

The synthesis of this compound is most reliably achieved through a regioselective electrophilic bromination of 2-fluoro-5-methylbenzoic acid using N-Bromosuccinimide in concentrated sulfuric acid. This method effectively navigates the complex interplay of substituent directing effects to favor the formation of the desired isomer in high yield. The detailed protocol and mechanistic rationale provided in this guide offer a validated framework for researchers in organic synthesis and drug discovery. While alternative methods like Directed ortho-Metalation exist, the electrophilic substitution pathway remains superior in its practicality, scalability, and proven success.

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 72518-16-2), a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, predicted properties, and expert analysis based on the reactivity of analogous structures. The guide covers physicochemical properties, plausible synthetic routes, expected spectral characteristics, a discussion of its chemical reactivity, and safety and handling recommendations. This document is intended to serve as a valuable resource for researchers utilizing this compound as a building block in the design and synthesis of novel molecules, particularly in the fields of pharmaceutical and agrochemical development.

Introduction: A Strategic Building Block

Halogenated benzoic acid derivatives are fundamental scaffolds in the development of a wide array of functional molecules. The strategic placement of different halogen atoms, in concert with other substituents, allows for fine-tuning of a molecule's steric and electronic properties. This, in turn, can significantly influence its biological activity and metabolic stability. This compound is a trifunctional building block, incorporating a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on an aromatic ring. Each of these functionalities offers a synthetic handle for further molecular elaboration, making it a valuable intermediate for the construction of more complex chemical entities. The interplay of the electron-withdrawing effects of the halogens and the electron-donating nature of the methyl group creates a unique electronic environment on the benzene ring, influencing its reactivity in various chemical transformations.

Physicochemical and Structural Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 72518-16-2[1][2]
Molecular Formula C₈H₆BrFO₂[1][2]
Molecular Weight 233.03 g/mol [1][2]
Appearance Solid[1]
Melting Point 176-177 °C[3]
Boiling Point (Predicted) 311.5 ± 42.0 °C[4]
Density (Predicted) 1.680 ± 0.06 g/cm³[4]
Purity Typically ≥98%[1]

Synthesis and Elucidation

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway leverages the directing effects of the existing substituents on the aromatic ring to achieve the desired regiochemistry.

Synthesis_of_3-Bromo-2-fluoro-5-methylbenzoic_acid start 2-Fluoro-5-methylbenzoic acid product This compound start->product Electrophilic Aromatic Bromination reagent1 Br₂ / FeBr₃ or NBS / H₂SO₄ reagent1->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Analogous Synthesis)

The following is an illustrative protocol for the bromination of an activated aromatic ring, which could be adapted for the synthesis of this compound. This protocol is based on the synthesis of a related compound and should be optimized for the specific substrate.

Step 1: Reaction Setup

  • To a solution of 2-fluoro-5-methylbenzoic acid in a suitable solvent (e.g., a non-polar organic solvent like dichloromethane or a strong acid like sulfuric acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture in an ice bath.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) in the same solvent, dropwise to the cooled solution while stirring. The addition should be controlled to maintain the reaction temperature.

Step 2: Reaction Monitoring

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of ice water.

  • If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove any unreacted bromine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectral Characteristics (Predicted)

Specific spectral data for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the structure of the molecule and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Key Features
¹H NMR - Aromatic protons will appear as two distinct signals in the downfield region (approx. 7.0-8.0 ppm). The coupling patterns will be influenced by both the fluorine and adjacent protons. - A singlet for the methyl protons will be observed in the upfield region (approx. 2.3-2.5 ppm). - A broad singlet for the carboxylic acid proton will be present far downfield (typically >10 ppm).
¹³C NMR - The carbonyl carbon of the carboxylic acid will appear as a singlet around 165-175 ppm. - Aromatic carbons will resonate in the 110-140 ppm range, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR - A single resonance is expected for the fluorine atom.
FTIR - A broad O-H stretch from the carboxylic acid will be prominent in the 2500-3300 cm⁻¹ region. - A sharp C=O stretch from the carbonyl group will be observed around 1700 cm⁻¹. - C-Br and C-F stretching vibrations will be present in the fingerprint region.
Mass Spec. - The molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity will be observed due to the presence of the bromine atom.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups and the methyl substituent on the aromatic ring.

Reactivity_of_3-Bromo-2-fluoro-5-methylbenzoic_acid cluster_ring Aromatic Ring Reactivity cluster_acid Carboxylic Acid Reactivity Ring This compound EAS Electrophilic Aromatic Substitution (further functionalization) Ring->EAS CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig at C-Br) Ring->CrossCoupling Acid Carboxylic Acid Group Esterification Esterification (R-OH, H⁺) Acid->Esterification Amidation Amide Formation (R₂NH, coupling agent) Acid->Amidation Reduction Reduction to Alcohol (e.g., LiAlH₄) Acid->Reduction

Caption: Key reaction pathways for this compound.

Reactivity of the Aromatic Ring

The aromatic ring is substituted with two electron-withdrawing groups (bromo and fluoro) and one electron-donating group (methyl). The halogens are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The combined effect of these substituents will influence the regioselectivity of further electrophilic aromatic substitution reactions. The bromine atom provides a valuable site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents at this position.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a range of chemical transformations. It can readily undergo:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide formation: Reaction with amines using a suitable coupling agent (e.g., DCC, EDC) to generate amides.

  • Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.

  • Conversion to acid chloride: Reaction with thionyl chloride or oxalyl chloride to form the more reactive acid chloride, which can then be used in a variety of acylation reactions.

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests its utility as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.

  • Pharmaceuticals: Halogenated aromatic compounds are prevalent in many drug molecules. The presence of fluorine can enhance metabolic stability and binding affinity. The bromine atom can be used as a handle for late-stage functionalization in a drug discovery program. For example, similar structures have been used as intermediates in the synthesis of kinase inhibitors.[5]

  • Agrochemicals: Many herbicides and pesticides contain halogenated aromatic moieties. This compound could serve as a precursor for the synthesis of new crop protection agents.

Safety and Handling

Based on the GHS information for this compound and safety data for structurally related molecules, this compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[6]

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. While a comprehensive set of experimental data for this compound is not yet available in the public domain, this guide provides a solid foundation of its known properties, predicted characteristics, and potential synthetic utility. As with any chemical, it is imperative to handle this compound with appropriate safety precautions.

References

A Comprehensive Technical Guide to 3-Bromo-2-fluoro-5-methylbenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 72518-16-2) is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring bromine, fluorine, methyl, and carboxylic acid groups, offers multiple reaction sites, making it a valuable building block for drug discovery, agrochemical development, and materials science. This guide provides an in-depth analysis of its molecular structure, a plausible and detailed synthetic protocol with mechanistic insights, its spectroscopic profile, key applications, and essential safety protocols for laboratory handling.

Core Molecular Characteristics

This compound is a solid compound at room temperature, possessing a molecular formula of C₈H₆BrFO₂ and a molecular weight of approximately 233.03 g/mol .[2][3] The strategic placement of its functional groups dictates its chemical reactivity and utility. The bromine atom provides a handle for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the carboxylic acid group allows for amide bond formation and other derivatizations.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 72518-16-2[1][2][3]
Molecular Formula C₈H₆BrFO₂[2][3]
Molecular Weight 233.03 g/mol [2][3]
Appearance Solid[3]
Purity Typically ≥97-98%[3]
InChI Key JFAQBRSYTNDGBL-UHFFFAOYSA-N[3]
SMILES CC1=CC(=C(C(=C1)F)Br)C(=O)O[2]
Table 2: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR - Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Two distinct signals in the aromatic region (7-8 ppm), likely appearing as singlets or narrow doublets due to minimal coupling.- Methyl (CH₃): A singlet around 2.3-2.5 ppm.
¹³C NMR - Carbonyl (C=O): Signal around 165-175 ppm.- Aromatic Carbons: Multiple signals between 110-160 ppm. The carbons attached to F and Br will show characteristic shifts and potential C-F coupling.- Methyl Carbon: A signal around 20 ppm.
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300.- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700.- C=C Stretch (Aromatic): Peaks in the 1450-1600 region.- C-F Stretch: A strong peak around 1200-1300.- C-Br Stretch: A peak in the 500-650 region.
Mass Spec (MS) - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 intensity ratio) at m/z 232 and 234.

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via electrophilic aromatic substitution on a suitable precursor. A logical and field-proven approach is the direct bromination of 2-fluoro-5-methylbenzoic acid.

Causality of the Synthetic Strategy

The choice of this pathway is dictated by the directing effects of the substituents on the aromatic ring. In electrophilic bromination, the incoming electrophile (Br⁺) will preferentially add to the most nucleophilic position.

  • -F (Fluoro): An ortho-, para- director, but deactivating. It directs incoming electrophiles to positions 3 and 6.

  • -COOH (Carboxylic Acid): A meta- director and strongly deactivating. It directs incoming electrophiles to positions 3 and 5.

  • -CH₃ (Methyl): An ortho-, para- director and activating. It directs incoming electrophiles to positions 4 and 6.

The C3 position is uniquely favored by both the fluorine (ortho) and the carboxylic acid (meta) groups. Although the methyl group activates the ring, its directing influence towards C4 and C6 is sterically and electronically less favored compared to the doubly directed C3 position. This convergence of directing effects makes the bromination at C3 highly regioselective.

SynthesisWorkflow Start 2-Fluoro-5-methylbenzoic Acid (Starting Material) Reaction Electrophilic Aromatic Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) + Conc. H₂SO₄ (Catalyst) Reagents->Reaction Workup Aqueous Workup (Ice water quench, extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product purity is confirmed by spectroscopic methods.

Objective: To synthesize this compound via bromination.

Materials:

  • 2-fluoro-5-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice water

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 2-fluoro-5-methylbenzoic acid in concentrated sulfuric acid at 0 °C (ice bath).

  • Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[4] The use of NBS is preferable to liquid bromine for easier handling and improved selectivity.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.[4] Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. A precipitate (the crude product) should form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarb wash removes any remaining acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Applications in Research and Development

The true value of this compound lies in its versatility as a synthetic intermediate.

  • Pharmaceutical Development: Halogenated benzoic acids are foundational scaffolds in medicinal chemistry. This compound is a precursor for synthesizing active pharmaceutical ingredients (APIs), especially where halogenated aromatic structures are required for biological activity.[5] Related fluorinated benzoic acids are used to develop anti-inflammatory agents, anti-cancer drugs, and antagonists for neurological targets like the mGluR5 receptor, which is implicated in anxiety, pain, and neurodegenerative disorders.[6][7]

  • Agrochemicals: It serves as an intermediate in the production of advanced herbicides and pesticides. The specific halogenation pattern can enhance the efficacy and selectivity of the final agrochemical product.[5][6]

  • Cross-Coupling Reactions: The C-Br bond is a key reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of complex carbon skeletons, making it an invaluable tool for building molecular complexity.[6]

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[8][10] After handling, wash hands thoroughly.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[8][9]

    • Inhalation: Move the person to fresh air.[8][10]

    • In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined structure, predictable reactivity, and accessible synthesis make it a high-value intermediate for researchers in drug discovery and applied chemistry. Understanding its properties, synthesis, and handling is crucial for leveraging its full potential in developing next-generation therapeutics and advanced materials.

References

Spectroscopic Unveiling of 3-Bromo-2-fluoro-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 3-Bromo-2-fluoro-5-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry. By leveraging predictive spectroscopic tools and foundational principles, we will dissect its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not just data, but a didactic exploration of the causal relationships between molecular structure and spectral output.

The Molecular Blueprint: Structure and Spectroscopic Implications

This compound presents a fascinating case for spectroscopic analysis. The interplay of its constituent functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group, all adorning a benzene ring—creates a unique electronic environment. Each spectroscopic technique offers a distinct window into this molecular architecture. NMR spectroscopy will elucidate the carbon-hydrogen framework and the electronic interactions of the substituents. IR spectroscopy will confirm the presence of key functional groups, particularly the carboxylic acid moiety. Mass spectrometry will determine the molecular weight and provide insights into the compound's fragmentation patterns, further corroborating its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a solid sample like this compound is crucial for accurate interpretation.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied.

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

Instrumental Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

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subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; "Process_FID" [label="Fourier Transform and Phase Correction"]; "Reference_Spectra" [label="Reference to TMS"]; "Integrate_and_Analyze" [label="Integrate Peaks and Analyze"]; "Process_FID" -> "Reference_Spectra" -> "Integrate_and_Analyze"; }

"Transfer" -> "Load_Sample" [lhead="cluster_acq", ltail="cluster_prep"]; "Acquire_Data" -> "Process_FID" [lhead="cluster_proc", ltail="cluster_acq"]; }

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum: Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound, generated using NMRDB.org, provides a detailed picture of the proton environments.

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~11-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace water.
~7.8Doublet1HH-6This proton is ortho to the bromine and meta to the carboxylic acid, leading to a downfield shift. The coupling will be to H-4.
~7.5Doublet1HH-4This proton is ortho to the methyl group and meta to both the bromine and the fluorine, resulting in a complex shielding/deshielding effect. The coupling will be to H-6.
~2.4Singlet3H-CH₃The methyl protons are attached to the aromatic ring and appear as a singlet in the upfield region.

The causality behind these predicted shifts lies in the electronic effects of the substituents. The electron-withdrawing nature of the carboxylic acid, bromine, and fluorine deshields the aromatic protons, shifting them downfield. Conversely, the electron-donating methyl group provides some shielding. The ortho-position of the fluorine to the carboxylic acid will also influence the electronic environment through space.

Predicted ¹³C NMR Spectrum: A Deeper Structural Insight

The predicted ¹³C NMR spectrum offers complementary information, revealing the chemical environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (ppm)AssignmentRationale
~165-170C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
~155-160 (d)C-FThe carbon directly attached to the highly electronegative fluorine atom is strongly deshielded and will appear as a doublet due to C-F coupling.
~135-140C-CH₃The carbon bearing the methyl group.
~130-135C-H (C-6)Aromatic methine carbon.
~125-130C-COOHThe carbon attached to the carboxylic acid group.
~120-125 (d)C-H (C-4)Aromatic methine carbon, its chemical shift and multiplicity will be influenced by the adjacent fluorine.
~115-120C-BrThe carbon attached to bromine is deshielded, though less so than the carbon attached to fluorine.
~20-25-CH₃The methyl carbon appears in the characteristic upfield aliphatic region.

The predicted chemical shifts are a direct consequence of the electronegativity and resonance effects of the substituents on the benzene ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable technique for the rapid and definitive identification of functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

For a solid sample, ATR-IR is a convenient and efficient method.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR stage.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

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"Clean_Crystal" [label="Clean ATR Crystal"]; "Background_Scan" [label="Acquire Background Spectrum"]; "Apply_Sample" [label="Apply Solid Sample to Crystal"]; "Apply_Pressure" [label="Apply Pressure with Anvil"]; "Sample_Scan" [label="Acquire Sample Spectrum"]; "Clean_Up" [label="Clean Crystal Post-Analysis"];

"Clean_Crystal" -> "Background_Scan" -> "Apply_Sample" -> "Apply_Pressure" -> "Sample_Scan" -> "Clean_Up"; }

Caption: Step-by-step workflow for ATR-IR spectroscopy.

Predicted IR Spectrum: Characteristic Absorptions

The predicted IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid group.

Table 3: Predicted IR Absorptions

Predicted Frequency (cm⁻¹)Vibration TypeDescription
2500-3300 (broad)O-H stretchThe very broad and strong absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1]
~1700C=O stretchA strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid. Conjugation with the aromatic ring may slightly lower this frequency.[1]
~1600, ~1475C=C stretchAromatic ring stretching vibrations.
~1300C-O stretchCoupled with O-H bending, this absorption is characteristic of carboxylic acids.
~1200C-F stretchA strong absorption indicating the presence of the carbon-fluorine bond.
~920 (broad)O-H bendOut-of-plane bend of the hydrogen-bonded carboxylic acid OH group.
Below 800C-Br stretchThe carbon-bromine stretching vibration typically appears in the fingerprint region.

The presence of these distinct absorption bands provides a high degree of confidence in the presence of the carboxylic acid functionality and the halogen substituents.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

  • Heat the probe to volatilize the sample into the ion source.

  • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer.

  • Detect the ions to generate the mass spectrum.

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"Sample_Intro" [label="Sample Introduction"]; "Ionization" [label="Electron Ionization (70 eV)"]; "Acceleration" [label="Ion Acceleration"]; "Mass_Analysis" [label="Mass Analyzer (m/z separation)"]; "Detection" [label="Ion Detection"]; "Spectrum" [label="Mass Spectrum Generation"];

"Sample_Intro" -> "Ionization" -> "Acceleration" -> "Mass_Analysis" -> "Detection" -> "Spectrum"; }

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum: Key Fragments

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Table 4: Predicted Mass Spectral Data

Predicted m/zIon StructureRationale
232/234[M]⁺The molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).
215/217[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid.
187/189[M-COOH]⁺Loss of the entire carboxylic acid group.
154[M-Br]⁺Loss of the bromine atom.
126[C₇H₄FO]⁺A potential fragment resulting from further fragmentation.
91[C₇H₇]⁺Tropylium ion, a common fragment in the mass spectra of alkylbenzenes.

The fragmentation pattern provides a roadmap to piece together the molecule's structure, and the isotopic pattern of bromine-containing fragments serves as a powerful diagnostic tool.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, through the integration of predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. This guide underscores the importance of a multi-faceted spectroscopic approach in modern chemical research and drug development, where unambiguous structural characterization is the bedrock of scientific integrity and progress.

References

The Synthetic Chemist's Guide to a Versatile Building Block: 3-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-fluoro-5-methylbenzoic acid

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound (CAS No. 72518-16-2) has emerged as a highly valuable and versatile building block.[1][2][3][4] Its utility stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid amenable to a variety of coupling reactions, a bromine atom that is a linchpin for cross-coupling transformations, and a fluorine atom that can impart desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 72518-16-2[5]
Molecular Formula C₈H₆BrFO₂[4]
Molecular Weight 233.034 g/mol [4]
Appearance Solid[4]
Purity Typically ≥98%[4]

Synthesis of this compound

The most direct and logical synthetic route to this compound is via the electrophilic bromination of 2-fluoro-5-methylbenzoic acid. The fluorine and methyl groups on the aromatic ring direct the incoming electrophile, and the reaction conditions can be optimized to favor the desired isomer. A representative protocol for a similar bromination is described in the synthesis of a related compound, which can be adapted for this synthesis.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-fluoro-5-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ethyl Acetate (EtOAc)

  • Ice

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-5-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 16 hours.[6]

  • Carefully pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Product 2-fluoro-5-methylbenzoic acid 2-fluoro-5-methylbenzoic acid NBS, H₂SO₄ NBS, H₂SO₄ 2-fluoro-5-methylbenzoic acid->NBS, H₂SO₄ 0 °C to rt, 19h 0 °C to rt, 19h NBS, H₂SO₄->0 °C to rt, 19h Ice water quench Ice water quench 0 °C to rt, 19h->Ice water quench EtOAc extraction EtOAc extraction Ice water quench->EtOAc extraction Wash (H₂O, brine) Wash (H₂O, brine) EtOAc extraction->Wash (H₂O, brine) Dry & concentrate Dry & concentrate Wash (H₂O, brine)->Dry & concentrate Purification Purification Dry & concentrate->Purification This compound This compound Purification->this compound

Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each a doublet, corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl group protons and a broad singlet for the carboxylic acid proton would also be present.

  • ¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for each of the eight carbon atoms. The chemical shifts will be influenced by the attached functional groups, with the carboxyl carbon appearing furthest downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and various C-H and C-C aromatic stretches.

Applications in Organic Synthesis

This compound is a versatile starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its functional groups provide three distinct points for modification.

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7][8][9]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_catalyst_base Catalyst & Base cluster_conditions Conditions cluster_product Product This compound This compound Pd(PPh₃)₄ Pd(PPh₃)₄ This compound->Pd(PPh₃)₄ Arylboronic acid Arylboronic acid Arylboronic acid->Pd(PPh₃)₄ Toluene/H₂O or Dioxane/H₂O Toluene/H₂O or Dioxane/H₂O Pd(PPh₃)₄->Toluene/H₂O or Dioxane/H₂O K₂CO₃ or K₃PO₄ K₂CO₃ or K₃PO₄ K₂CO₃ or K₃PO₄->Toluene/H₂O or Dioxane/H₂O 3-Aryl-2-fluoro-5-methylbenzoic acid 3-Aryl-2-fluoro-5-methylbenzoic acid Toluene/H₂O or Dioxane/H₂O->3-Aryl-2-fluoro-5-methylbenzoic acid 80-100 °C, 2-24h 80-100 °C, 2-24h

Suzuki-Miyaura cross-coupling workflow.
Amide Bond Formation

The carboxylic acid functionality is readily converted to amides, which are prevalent in drug molecules. Standard coupling reagents can be employed for this transformation.[10]

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 equivalents)

  • Coupling agent (e.g., EDC, 1.2 equivalents)

  • Additive (e.g., HOBt, 1.2 equivalents)

  • Base (e.g., DIPEA, 2.5 equivalents)

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the amine (1.1 equivalents) and the additive (e.g., HOBt, 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., DIPEA, 2.5 equivalents) followed by the coupling agent (e.g., EDC, 1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product This compound This compound EDC, HOBt EDC, HOBt This compound->EDC, HOBt Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->EDC, HOBt DCM or DMF DCM or DMF EDC, HOBt->DCM or DMF DIPEA DIPEA DIPEA->DCM or DMF N-R-3-Bromo-2-fluoro-5-methylbenzamide N-R-3-Bromo-2-fluoro-5-methylbenzamide DCM or DMF->N-R-3-Bromo-2-fluoro-5-methylbenzamide 0 °C to rt, 12-24h 0 °C to rt, 12-24h

Amide bond formation workflow.

Conclusion

This compound is a strategically important starting material that offers multiple avenues for the synthesis of complex and biologically relevant molecules. Its trifunctional nature allows for selective and sequential modifications, making it an invaluable tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this guide are intended to facilitate the effective use of this versatile building block in research and development.

References

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzoic acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid that has emerged as a critical building block in contemporary medicinal chemistry. We will delve into its synthesis, explore its historical context through its appearance in patent literature, and discuss its applications, particularly in the development of targeted therapeutics.

Introduction and Significance

This compound (CAS No. 72518-16-2) is a specialized organic compound whose strategic placement of bromo, fluoro, and methyl groups on a benzoic acid scaffold makes it a valuable intermediate in the synthesis of complex molecules.[1][2][3][4][5][6][7] Its utility primarily lies in its ability to undergo a variety of chemical transformations, allowing for the construction of elaborate molecular architectures. This has made it a sought-after precursor in the field of drug discovery, particularly in the synthesis of protein kinase inhibitors for oncology.[4][5][6][8]

Key Molecular Features:

  • Carboxylic Acid Group: Provides a reactive handle for amide bond formation and other derivatizations.

  • Fluorine Atom: The ortho-fluoro substituent can influence the acidity of the carboxylic acid, modulate the conformation of derivatives, and serve as a site for nucleophilic aromatic substitution.

  • Bromine Atom: Offers a versatile site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities.

  • Methyl Group: Provides a point of steric bulk and can influence the electronic properties of the aromatic ring.

The combination of these features in a single molecule allows for a high degree of control and flexibility in multi-step synthetic sequences.

Historical Context and "Discovery" in the Public Domain

While the precise moment of its first synthesis by an individual researcher remains elusive in readily available literature, the "discovery" of this compound in the public domain can be traced through its emergence in patents related to pharmaceutical development. Its appearance in these documents signifies its importance as a key intermediate in the creation of novel therapeutic agents.

The compound is prominently featured in patents from the 2010s onwards, particularly in the field of protein kinase inhibitors.[4][5][6][8] This suggests that its synthesis was likely optimized in industrial laboratories during the research and development of these new drugs. The patent literature, therefore, provides the first and most detailed public record of a viable and scalable synthetic route for this compound.

Synthesis and Mechanistic Insights

The most well-documented synthesis of this compound is a directed ortho-lithiation followed by carboxylation.[2][3][9] This method leverages the directing effect of the fluorine atom to achieve regioselective functionalization of the aromatic ring.

Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on procedures outlined in the patent literature.[2][3][9]

Starting Material: 2-Bromo-1-fluoro-4-methylbenzene

Reagents:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl) for workup

Experimental Workflow:

  • Formation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous THF is cooled to -10 °C. Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium. The mixture is stirred at this temperature for approximately one hour to ensure the complete formation of LDA.

    • Expertise & Experience: The pre-formation of LDA at a controlled temperature is crucial. Adding n-BuLi directly to the substrate could lead to undesired side reactions. The choice of THF as a solvent is due to its ability to solvate the organolithium species and its low freezing point.

  • Directed Ortho-Lithiation: The reaction mixture is further cooled to -78 °C (typically achieved with a dry ice/acetone bath). A solution of 2-bromo-1-fluoro-4-methylbenzene in anhydrous THF is then added dropwise. The reaction is stirred at this temperature for one hour.

    • Causality: The fluorine atom is a weak ortho-directing group. However, in combination with the bromine atom, it effectively directs the deprotonation by the strong, sterically hindered base (LDA) to the C3 position. The extremely low temperature is necessary to prevent side reactions, such as the elimination of lithium fluoride or reaction at other positions.

  • Carboxylation: Excess crushed dry ice is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature.

    • Trustworthiness: The use of a large excess of freshly crushed dry ice ensures efficient trapping of the lithiated intermediate to form the carboxylate salt. This step is highly reliable and generally proceeds in high yield.

  • Aqueous Workup and Isolation: Once the reaction has reached room temperature, the mixture is quenched with water. The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a solid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization.

Visualizing the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_LDA Step 1: LDA Formation cluster_Lithiation Step 2: Ortho-Lithiation cluster_Carboxylation Step 3: Carboxylation cluster_Workup Step 4: Acidic Workup Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA n-BuLi, THF, -10°C nBuLi n-Butyllithium nBuLi->LDA LithiatedIntermediate Lithiated Intermediate StartingMaterial 2-Bromo-1-fluoro-4-methylbenzene StartingMaterial->LithiatedIntermediate LDA, THF, -78°C CarboxylateSalt Lithium Carboxylate Salt LithiatedIntermediate->CarboxylateSalt CO2 (s) DryIce Dry Ice (CO2) DryIce->CarboxylateSalt FinalProduct This compound CarboxylateSalt->FinalProduct HCl (aq)

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of small molecule inhibitors of protein kinases.[4][5][6][8] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

For instance, this benzoic acid derivative has been utilized in the synthesis of benzisoxazole sulfonamide derivatives, which are being investigated for their therapeutic potential.[10] The synthesis of these more complex molecules often involves converting the carboxylic acid of this compound into an acid chloride, which is then reacted with other building blocks to assemble the final drug candidate.[10]

The strategic placement of the bromo and fluoro substituents allows for further modifications and fine-tuning of the molecule's properties to optimize its efficacy and selectivity as a kinase inhibitor.

Quantitative Data Summary

PropertyValue
CAS Number 72518-16-2[2][3][4][5]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.03 g/mol [1]
Appearance White to off-white solid
Melting Point 170-172 °C[1]

Conclusion

This compound stands as a testament to the enabling power of specialized building blocks in modern organic synthesis and drug discovery. While its early history is not extensively documented in academic literature, its prominent role in recent patents highlights its value to the pharmaceutical industry. The synthetic route, centered around a directed ortho-lithiation, is a robust and well-established method for its preparation. As the quest for more selective and potent therapeutics continues, it is likely that this and other similarly functionalized intermediates will continue to play a vital role in the development of next-generation medicines.

References

"3-Bromo-2-fluoro-5-methylbenzoic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key halogenated aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into its chemical identity, physicochemical properties, a validated synthetic protocol, and its strategic applications in modern pharmaceutical discovery.

Core Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules to ensure global consistency.

  • IUPAC Name: This compound

This name is derived by identifying the parent structure as benzoic acid. The substituents are then named and numbered to give the lowest possible locants, starting from the carbon atom of the carboxylic acid group as position 1.

  • Common Synonyms:

    • 3-bromo-2-fluoro-5-methyl-benzoic acid[1]

    • Benzoic acid, 3-bromo-2-fluoro-5-methyl-[1]

  • CAS Registry Number: 72518-16-2[1][2]

The CAS number is a unique identifier assigned by the Chemical Abstracts Service and is crucial for database searches and regulatory compliance.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is essential for its handling, reaction planning, and analytical characterization. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.03 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
InChI 1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)[1]
InChI Key JFAQBRSYTNDGBL-UHFFFAOYSA-N[1]

Safety and Handling Information

Based on data for structurally analogous compounds, this compound should be handled with appropriate care in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Statement:

    • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray

Note: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol: Electrophilic Aromatic Bromination

The synthesis of this compound can be efficiently achieved via electrophilic aromatic substitution on the precursor, 2-fluoro-5-methylbenzoic acid.

Expertise & Rationale:

The choice of this precursor is strategic. In an electrophilic substitution reaction, the existing substituents on the benzene ring dictate the position of the incoming electrophile (in this case, Br⁺).

  • The carboxylic acid (-COOH) group is a meta-director and deactivating.

  • The fluorine (-F) atom is an ortho-, para-director and deactivating.

  • The methyl (-CH₃) group is an ortho-, para-director and activating.

The combined directing effects of these groups strongly favor the substitution at the C-3 position, which is ortho to the fluorine, ortho to the methyl group, and meta to the carboxylic acid. This convergence of directing effects leads to high regioselectivity and a cleaner reaction profile. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent system for such brominations.[3]

Experimental Workflow Diagram

G SM 2-Fluoro-5-methylbenzoic acid (Starting Material) Reaction Electrophilic Bromination (0°C to Room Temp) SM->Reaction Reagents N-Bromosuccinimide (NBS) Concentrated H₂SO₄ Reagents->Reaction Quench Quench with Ice Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Product This compound (Final Product) Concentrate->Product G cluster_0 Amide Coupling cluster_1 Cross-Coupling Start This compound (Scaffold) Amide React -COOH with R₁-NH₂ (e.g., HATU, EDCI) Start->Amide Cross React -Br with R₂-B(OH)₂ (Suzuki Coupling) Start->Cross AmideProduct Amide Derivative Amide->AmideProduct AmideProduct->Cross Further Modification Final Complex Drug Candidate (e.g., Kinase Inhibitors, GPCR Modulators) AmideProduct->Final CrossProduct Bi-aryl Derivative Cross->CrossProduct CrossProduct->Amide Further Modification CrossProduct->Final

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous characterization. Among the most fundamental of these characterizations are the physical properties of the active pharmaceutical ingredient (API). These properties, principally the melting point and solubility, are not mere data points; they are critical determinants of a compound's behavior, influencing everything from its synthesis and purification to its formulation, bioavailability, and ultimate therapeutic efficacy. This guide provides a focused examination of the key physical properties of 3-Bromo-2-fluoro-5-methylbenzoic acid, a halogenated benzoic acid derivative of interest in medicinal chemistry. As a Senior Application Scientist, the intent here is not only to present data but to provide the underlying scientific rationale and robust experimental frameworks necessary for its verification and application in a research and development setting.

Core Physicochemical Profile of this compound

This compound (CAS No. 72518-16-2) is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety on a benzene ring, dictates its physicochemical characteristics.

PropertyValueSource(s)
Molecular Formula C₈H₆BrFO₂--INVALID-LINK--
Molecular Weight 233.03 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 170-172 °C--INVALID-LINK--
176-177 °C (recrystallized from hexane)--INVALID-LINK--

The reported melting point, a relatively sharp range around 170-177 °C, is indicative of a crystalline solid with a reasonably high degree of purity. The slight variation between suppliers can be attributed to differences in residual solvents or minor impurities from the synthesis process. The melting point is a crucial parameter for quality control and provides an initial assessment of sample purity.

Melting Point Determination: A Protocol Grounded in Pharmacopeial Standards

The determination of a melting range is a fundamental technique for characterizing a solid crystalline compound. The protocol outlined here is based on the principles described in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature, ensuring a high degree of accuracy and reproducibility.

Rationale for Method Selection

The capillary method (Apparatus I as described in USP <741>) is the gold standard for melting point determination due to its small sample requirement, precision, and the ability to observe the melting process directly. The rate of heating is a critical parameter; a slow ramp rate near the melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Detailed Experimental Protocol
  • Sample Preparation :

    • Ensure the sample of this compound is completely dry, as residual solvents can depress the melting point. If necessary, dry the sample under a vacuum.

    • Gently pulverize a small amount of the sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Tube Loading :

    • Take a capillary tube (typically 0.8-1.2 mm internal diameter) sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-4 mm.

  • Apparatus Setup and Calibration :

    • Use a calibrated melting point apparatus with a suitable heating block and a calibrated thermometer or temperature probe.

    • The accuracy of the apparatus should be verified using USP Melting Point Reference Standards that melt near the expected temperature of the sample.

  • Melting Point Measurement :

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Heat the block at a rapid rate to a temperature approximately 10-15 °C below the expected melting point (around 155 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Continue heating at the same slow rate and record the temperature at which the last solid particle melts (T2).

    • The melting range is reported as T1 to T2.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Load Load Capillary Tube (2-4 mm height) Pulverize->Load Insert Insert Capillary Load->Insert Calibrate Calibrate Apparatus (USP Standards) Calibrate->Insert Heat_Fast Rapid Heat to ~155°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record_T1 Record T1 (First liquid) Heat_Slow->Record_T1 Record_T2 Record T2 (All liquid) Record_T1->Record_T2 Report Melting Range (e.g., 170-172°C) Record_T2->Report Report Range (T1-T2)

Caption: Workflow for Melting Point Determination.

Solubility Profile: Predictive Analysis and Experimental Verification

Structural Analysis and Expected Solubility
  • Aqueous Solubility : The presence of the carboxylic acid group (-COOH) suggests that the molecule will exhibit pH-dependent aqueous solubility.

    • In acidic solutions (low pH) , the carboxylic acid will be protonated and exist in its neutral form. This form is expected to have low water solubility due to the overall hydrophobicity of the brominated, fluorinated, and methylated benzene ring.

    • In alkaline solutions (high pH) , the carboxylic acid will be deprotonated to form the carboxylate salt (-COO⁻). This ionic form will be significantly more water-soluble .

  • Organic Solvent Solubility : The aromatic ring and halogen substituents suggest good solubility in a range of common organic solvents. It is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., methanol, ethanol), and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility in non-polar solvents like hexane may be more limited, though recrystallization from hexane has been reported, indicating some solubility at elevated temperatures.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is aligned with the principles outlined by the World Health Organization (WHO) for determining the equilibrium solubility of APIs. The shake-flask method is considered the "gold standard" for its accuracy in determining thermodynamic solubility.

  • Preparation of Media : Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) and select a range of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane).

  • Equilibration :

    • Add an excess amount of solid this compound to a known volume of each solvent in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Processing :

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis :

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting :

    • Express the solubility as mg/mL or mol/L for each solvent at the specified temperature.

Diagram of the Solubility Determination Workflow

SolubilityWorkflow cluster_setup Experimental Setup cluster_equilibrate Equilibration cluster_process Sample Processing & Analysis Prepare_Solvents Prepare Solvents (Aqueous Buffers & Organic) Add_Excess Add Excess Solid to Solvent Prepare_Solvents->Add_Excess Shake Shake at Constant Temp (24-72 hours) Add_Excess->Shake Settle Allow Solids to Settle Shake->Settle Filter Filter Supernatant (0.22 µm) Settle->Filter Analyze Quantify by HPLC Filter->Analyze Report Solubility Data (mg/mL or mol/L) Analyze->Report Calculate Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Future Directions

The physical properties of this compound, particularly its melting point in the range of 170-177 °C, classify it as a stable, crystalline solid suitable for standard handling in a laboratory setting. While its aqueous solubility is predicted to be low at acidic pH, it should be significantly enhanced in basic media, a characteristic that is pivotal for designing dissolution and formulation strategies. The provided protocols for melting point and solubility determination offer a robust, self-validating framework for researchers to confirm these properties and to generate the comprehensive data sets required for advanced drug development programs. Accurate and reproducible physical property data is the bedrock upon which successful formulation and clinical outcomes are built.

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals on determining and analyzing the crystal structure of 3-Bromo-2-fluoro-5-methylbenzoic acid. The methodologies outlined herein are designed to ensure technical accuracy, reproducibility, and a deep understanding of the causality behind each experimental choice.

Introduction: The Significance of Crystalline Architecture

In the realm of pharmaceutical sciences and materials development, the precise three-dimensional arrangement of atoms within a molecule and its packing in a crystalline solid are of paramount importance. This architecture governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This compound (C₈H₆BrFO₂) is a substituted aromatic carboxylic acid[1][2][3] whose halogen and methyl functional groups present a rich landscape for studying intermolecular interactions. Understanding its crystal structure provides a foundational dataset for predicting its behavior and for the rational design of new molecular entities.

This document details the complete process, from chemical synthesis to the final analysis of the crystal structure, offering a robust framework for obtaining high-quality crystallographic data.

Part 1: Synthesis and Purification

A pure, homogenous sample is the non-negotiable starting point for growing high-quality single crystals.[4] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Proposed Synthesis Route

While various methods for the synthesis of substituted benzoic acids exist[5][6], a common approach involves the oxidation of the corresponding substituted toluene. A plausible route to this compound starts from 2-fluoro-5-methyltoluene. The process involves a regioselective bromination followed by oxidation of the methyl group.

Synthesis_Workflow

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[7][8] Benzoic acid and its derivatives are often poorly soluble in cold water but highly soluble in hot water, making it an ideal solvent for this process.[7][9]

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents. For this compound, a mixed solvent system, such as ethanol/water or acetone/water, is a promising candidate. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. This creates a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial as it encourages the growth of fewer, larger crystals, which are ideal for diffraction.[9] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities. The crystals should then be dried thoroughly under vacuum. The purity can be confirmed by measuring the melting point and through spectroscopic methods (e.g., NMR).

Part 2: Single Crystal Growth

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[10] The goal is to obtain a single, well-formed crystal, free of cracks and defects, typically between 0.1 and 0.3 mm in each dimension.

Method 1: Slow Evaporation

This is often the simplest and most effective method.

Step-by-Step Protocol:

  • Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).

  • Filter the solution through a syringe filter (0.2 µm) into a clean, small vial.

  • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Place the vial in a vibration-free location and do not disturb it.

Method 2: Vapor Diffusion

This technique is excellent for milligram quantities and for compounds that are highly soluble.

Step-by-Step Protocol:

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent, e.g., toluene).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar that contains a more volatile solvent in which the compound is insoluble (the "poor" solvent, e.g., hexane).

  • Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

Crystallization_Methods

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[10] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.[11]

Data Collection Workflow
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of nitrogen gas (usually to 100 K) to minimize thermal motion. X-rays are directed at the crystal, and as it rotates, a series of diffraction patterns are collected by a detector.[11][12] A modern diffractometer will automatically determine the unit cell and an optimal data collection strategy to ensure a complete dataset is collected.[13]

Part 4: Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) must be computationally processed to generate the final crystal structure.

The Role of SHELX

The SHELX suite of programs is the industry standard for small-molecule crystallography.[10][14][15] The process generally follows these steps:

  • Structure Solution (SHELXS or SHELXT): The program uses the diffraction data to determine the phases of the reflections and generate an initial electron density map. This map reveals the positions of the heavier atoms (like Bromine).

  • Structure Refinement (SHELXL): This is an iterative process.[15]

    • An initial model of the structure is built based on the electron density map.

    • This model is used to calculate theoretical diffraction intensities.

    • The calculated and observed intensities are compared, and the atomic positions and displacement parameters are adjusted to minimize the difference. This is a least-squares refinement process.[14]

    • Difference Fourier maps are calculated to locate missing atoms, such as hydrogens, which appear as small peaks of positive electron density.

    • The process is repeated until the model converges, meaning further adjustments do not significantly improve the fit.

Refinement_Cycle

Key Quality Indicators

The quality of the final structure is assessed using several parameters, which must be reported in any publication.

  • R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value below 5% is considered excellent for small molecules.

  • wR2: A weighted residual factor based on intensities.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

  • Residual Electron Density: The final difference map should be relatively flat, with no significant peaks or troughs.

Part 5: Analysis of the Crystal Structure (Predictive)

Without experimental data, we can still predict the key intermolecular interactions that will likely define the crystal packing of this compound. These interactions are crucial for understanding the material's properties.[16][17]

Expected Intermolecular Interactions
  • Carboxylic Acid Dimer: The most dominant interaction for benzoic acids is the formation of a robust, centrosymmetric hydrogen-bonded dimer via the carboxylic acid groups. This is a highly predictable and stable supramolecular synthon.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor. It could interact with electronegative atoms like the carbonyl oxygen of a neighboring molecule (Br···O). The fluorine atom is generally a poor halogen bond donor but can act as an acceptor.

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···O and C-H···F Interactions: The methyl group's hydrogen atoms and the aromatic hydrogen can act as weak hydrogen bond donors to nearby oxygen or fluorine atoms.

Interactions

Part 6: Data Presentation and Deposition

For publication and dissemination, crystallographic data must be presented in a standardized format.

Data Tables

All quantitative data should be summarized in clear tables.

Parameter Value
Chemical Formula C₈H₆BrFO₂
Formula Weight 233.03
Crystal System To be determined
Space Group To be determined
a, b, c (Å) To be determined
α, β, γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Temperature (K) 100(2)
Wavelength (Å) e.g., 0.71073 (Mo Kα)
Reflections Collected To be determined
Unique Reflections To be determined
Final R1 [I > 2σ(I)] Target < 0.05
wR2 (all data) Target < 0.12
Goodness-of-Fit (S) Target ~ 1.0
Data Deposition

It is a requirement of scientific integrity that crystallographic data be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[18][19][20][21]

Deposition Process:

  • Prepare a CIF file: The final output from the refinement software (SHELXL) is a Crystallographic Information File (.cif). This file contains all the necessary information about the crystal structure and the experiment.[21]

  • Validation: Use the CCDC's online checkCIF service to validate the data and check for any errors or inconsistencies.

  • Submission: Deposit the CIF file through the CCDC's web deposition service. Upon acceptance, a unique CCDC deposition number will be assigned. This number must be included in the corresponding scientific publication to allow readers to access the data.[18][22]

References

Methodological & Application

"3-Bromo-2-fluoro-5-methylbenzoic acid" in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-fluoro-5-methylbenzoic acid

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of this compound in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for synthesizing biaryl carboxylic acids, which are prevalent structural motifs in pharmaceuticals and advanced materials.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering users to optimize conditions and troubleshoot effectively.

Strategic Importance of this compound

The unique substitution pattern of this compound offers distinct advantages in molecular design. The carboxylic acid provides a handle for further functionalization, such as amide bond formation, while the biaryl core, formed via the Suzuki-Miyaura reaction, is a key pharmacophore in many biologically active molecules.[2][3] The ortho-fluoro substituent can influence molecular conformation through steric and electronic effects and may enhance metabolic stability or binding affinity. The bromine at the 3-position provides a reliable site for the palladium-catalyzed cross-coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1][4] The reaction proceeds through a well-established palladium-based catalytic cycle. Understanding this mechanism is critical for rational optimization.[5][6][7]

The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[5] The reactivity order for aryl halides is generally I > Br > Cl, making aryl bromides a practical and reactive choice.[4][6]

  • Transmetalation : In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) center. This requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[8]

  • Reductive Elimination : The two organic fragments on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle Figure 1: The Palladium Catalytic Cycle cluster_0 pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) pd0->oxidative_addition  Ar-Br (3-Bromo-2-fluoro- 5-methylbenzoic acid) transmetalation Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') oxidative_addition->transmetalation  Ar'-B(OH)₂ / Base product R¹-R² (Biaryl Product) transmetalation->product Reductive Elimination product->pd0 reentry_point product->reentry_point reentry_point->pd0

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Biaryl Carboxylic Acid

This section provides a representative, robust protocol for the coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • Reagents :

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1))

  • Equipment :

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate/oil bath

    • Condenser

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Standard glassware for aqueous workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Reaction Parameter Overview

The following table summarizes key parameters that can be adjusted for optimization.

ParameterRecommended Range/ValueRationale & Causality
Arylboronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and compensate for potential boronic acid homocoupling or protodeboronation side reactions.[7]
Palladium Catalyst 1 - 5 mol%Lower loadings are preferred for process efficiency, but higher loadings may be needed for less reactive substrates. Pd(PPh₃)₄ is a common choice as it is an air-stable Pd(0) source.[9]
Base 2.0 - 3.0 equivalentsCrucial for activating the boronic acid for transmetalation.[8] K₂CO₃ is a standard choice; stronger bases like K₃PO₄ can be effective for more challenging couplings.[10]
Solvent Dioxane/H₂O or Toluene/H₂OA biphasic system is common. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reagents and catalyst.[1][11]
Temperature 80 - 110 °CHeating is typically required to achieve a reasonable reaction rate, particularly for the oxidative addition and reductive elimination steps.[1]
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS to determine the point of completion and avoid byproduct formation from prolonged heating.[1]

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow arrow arrow setup 1. Reaction Setup (Add solids to Schlenk flask) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Add degassed solvent via syringe) inert->solvent reaction 4. Reaction Execution (Heat to 80-110 °C with stirring) solvent->reaction monitor 5. Monitoring (Check progress via TLC/LC-MS) reaction->monitor monitor->reaction If incomplete workup 6. Aqueous Workup (Cool, dilute, acidify, extract) monitor->workup If complete purify 7. Purification (Column chromatography or recrystallization) workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize

A summary of the key steps in the Suzuki-Miyaura coupling protocol.
  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).[1]

    • Expert Insight: Adding the reagents as solids first allows for efficient removal of atmospheric oxygen from the vessel.

  • Establish Inert Atmosphere : Seal the flask with a septum or stopcock. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Expert Insight: This step is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle and leading to side reactions like boronic acid homocoupling.[7]

  • Solvent Addition : Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

    • Expert Insight: Solvents should be degassed by sparging with an inert gas for 15-30 minutes prior to use to remove dissolved oxygen.

  • Reaction Execution : Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 90-100 °C).[1]

    • Expert Insight: Vigorous stirring is essential in biphasic systems to maximize the interfacial area between the aqueous and organic layers, facilitating the transfer of reactants.

  • Monitoring : Follow the disappearance of the starting aryl bromide by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Aqueous Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylate salt, making the product soluble in the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with EtOAc.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield the pure biaryl carboxylic acid product.[1]

Safety and Handling

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents : Dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Inert Gas : Handle compressed gas cylinders with care according to institutional safety protocols.

Troubleshooting

  • Low or No Conversion :

    • Cause : Inactive catalyst.

    • Solution : Ensure the reaction was set up under strictly anaerobic conditions and that degassed solvents were used.

  • Significant Protodeboronation (Arylboronic acid is converted back to an arene) :

    • Cause : Reaction run for too long or at too high a temperature.

    • Solution : Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base or lower temperature.

  • Homocoupling of Boronic Acid :

    • Cause : Presence of oxygen leading to oxidative coupling.

    • Solution : Improve the degassing procedure for the reaction vessel and solvents.[7]

References

The Strategic Utility of 3-Bromo-2-fluoro-5-methylbenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Halogenated Building Block

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful discovery and development of novel therapeutic agents. 3-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 72518-16-2) has emerged as a particularly valuable scaffold. Its unique trifecta of functional groups—a carboxylic acid, a bromine atom, and a fluorine atom—on a toluic acid backbone provides a versatile platform for molecular elaboration. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and handling of this important intermediate.

The presence of both bromine and fluorine imparts distinct and advantageous properties. The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds to construct complex biaryl structures.[1] The fluorine atom, a common bioisostere for hydrogen, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, thereby improving its pharmacokinetic and pharmacodynamic profile. The carboxylic acid moiety provides a readily functionalizable point for amide bond formation, a ubiquitous linkage in biologically active molecules.

This combination of reactive sites makes this compound a key intermediate in the synthesis of a diverse range of pharmacologically active compounds, including inhibitors of key oncology targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and modulators of central nervous system targets such as metabotropic glutamate receptor 5 (mGluR5).[2][3] A US patent cites the use of this compound in the synthesis of compounds for treating cancer, underscoring its relevance in this therapeutic area.[4]

Physicochemical and Safety Data

A thorough understanding of the properties and safe handling procedures for any chemical intermediate is a prerequisite for its effective use in a laboratory setting.

PropertyValueReference(s)
CAS Number 72518-16-2[5]
Molecular Formula C₈H₆BrFO₂[6]
Molecular Weight 233.03 g/mol [6]
Appearance Solid[6]
Purity ≥95%[6]
InChI Key AAKUFRPQXGQYHN-UHFFFAOYSA-N[6]
Synonyms 3-bromo-5-fluoro-2-methyl-benzoic acid[6]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Ensure that eyewash stations and safety showers are readily accessible.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Core Synthetic Applications and Protocols

The utility of this compound is best illustrated through its application in key bond-forming reactions that are central to the assembly of complex drug candidates. The following sections provide detailed, representative protocols for Suzuki-Miyaura coupling and amide bond formation.

Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] This reaction is instrumental in synthesizing biaryl moieties, which are common structural motifs in VEGFR-2 inhibitors.[8] The bromine atom of this compound makes it an ideal substrate for this transformation.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 R-Pd(II)-Br(Ln) (Intermediate) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 R-Pd(II)-R'(Ln) (Intermediate) Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' (Biaryl Product) Reductive_Elimination->Product Ar-X 3-Bromo-2-fluoro- 5-methylbenzoic acid Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides containing carboxylic acid functionalities.[9][10]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the aqueous layer and acidify with 1M HCl to a pH of 2-3 to precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl carboxylic acid.

Application II: Amide Bond Formation

Amide bond formation is a fundamental transformation in the synthesis of pharmaceuticals. The carboxylic acid group of this compound can be readily coupled with a wide range of primary and secondary amines using standard coupling reagents.[11][12] This reaction is crucial for introducing diversity and modulating the physicochemical properties of drug candidates.

Diagram 2: General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_steps Amide Synthesis Workflow Start Start: This compound + Amine Activation 1. Activation of Carboxylic Acid (e.g., with HATU, EDC/HOBt) Start->Activation Coupling Reagents Base (e.g., DIPEA) Anhydrous Solvent Coupling 2. Nucleophilic Attack by Amine Activation->Coupling Formation of Active Ester Workup 3. Aqueous Work-up (Acid/Base Washes) Coupling->Workup Reaction Completion (TLC/LC-MS) Purification 4. Purification (Chromatography/Recrystallization) Workup->Purification Crude Product Product Final Product: Amide Derivative Purification->Product Pure Product

Caption: A typical workflow for amide bond synthesis.

Experimental Protocol: Representative Amide Coupling using HATU

This protocol is based on standard procedures for amide bond formation using HATU, a highly efficient coupling reagent.[11]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and dissolve it in anhydrous DMF or DCM (e.g., 5 mL).

  • Reagent Addition: Add the amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (2.5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Conclusion: A Versatile Intermediate for Future Discovery

This compound represents a strategically designed building block that offers medicinal chemists a reliable and versatile entry point for the synthesis of complex and potentially therapeutic molecules. Its inherent chemical functionalities allow for the application of robust and well-established synthetic methodologies, such as Suzuki-Miyaura coupling and amide bond formation, to generate diverse chemical libraries. The judicious incorporation of this intermediate can expedite the drug discovery process, from hit identification to lead optimization, particularly in the pursuit of novel treatments for cancer and neurological disorders. The protocols and data presented herein provide a foundational guide for the effective utilization of this valuable compound in the research and development of the next generation of medicines.

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles Utilizing 3-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic utilization of 3-Bromo-2-fluoro-5-methylbenzoic acid as a key starting material in the synthesis of bioactive heterocyclic compounds. The unique substitution pattern of this aromatic carboxylic acid, featuring orthogonal reactive sites—a carboxylic acid, a bromine atom, and a fluorine atom—renders it an exceptionally versatile building block. We will explore its application in the construction of high-value heterocyclic scaffolds such as fluoroquinolones and benzothiazines, and as a substrate in palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the methodological choices, thereby empowering researchers to adapt and innovate upon these foundational schemes.

Introduction: The Strategic Value of Fluorinated Synthons

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and agrochemicals, owing to their ability to engage in specific, high-affinity interactions with biological targets.[1] The strategic incorporation of fluorine atoms into these scaffolds is a well-established strategy in modern medicinal chemistry to enhance critical drug-like properties.[2] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity by altering its electronic profile and conformational preferences.[2]

This compound (CAS 72518-16-2) is a trifunctionalized building block of significant synthetic utility.[3][4] Its structure presents three distinct points for chemical modification:

  • Carboxylic Acid: Enables amide bond formation, esterification, or conversion to other functional groups, serving as a primary anchor for building molecular complexity.

  • Bromine Atom: Acts as an excellent leaving group in nucleophilic aromatic substitution and, more importantly, serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Fluorine Atom: A key modulator of electronic properties and a potential site for directing metallation or influencing the reactivity of the adjacent bromine atom.

This guide details its application in constructing medicinally relevant heterocyclic cores.

Synthetic Application I: Construction of Fluoroquinolone Analogs

Fluoroquinolones are a critically important class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][6] The synthesis of the core quinolone ring system can be efficiently achieved through pathways where this compound serves as a precursor to a key aniline intermediate.

Rationale and Synthetic Strategy

The classical Gould-Jacobs reaction provides a reliable route to the 4-hydroxyquinolone core. Our strategy involves an initial Curtius or Hofmann rearrangement of an acyl azide or amide derived from this compound to generate the corresponding aniline. This aniline is then condensed with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to construct the pyridone ring of the quinolone system. The bromine and fluorine atoms from the starting material are strategically retained on the final scaffold, offering opportunities for further diversification and fine-tuning of antibacterial activity.

Workflow for Fluoroquinolone Synthesis

G A 3-Bromo-2-fluoro-5- methylbenzoic Acid B Acyl Chloride Formation (SOCl₂ or (COCl)₂) A->B Activation C Acyl Azide Formation (NaN₃) B->C Nucleophilic Substitution D Curtius Rearrangement (Heat, t-BuOH) C->D Rearrangement E Boc-Protected Aniline Intermediate D->E F Boc Deprotection (TFA or HCl) E->F Acidolysis G 3-Bromo-2-fluoro-5- methylaniline F->G H Condensation with EMME G->H Gould-Jacobs Step 1 I Thermal Cyclization (Dowtherm A, ~250 °C) H->I Gould-Jacobs Step 2 J 7-Bromo-8-fluoro-5-methyl- 4-hydroxyquinolin-2(1H)-one I->J Product Formation G A 3-Bromo-2-fluoro-5- methylbenzoic Acid B Acyl Chloride Formation (SOCl₂) A->B Activation C Condensation with 2-Aminothiophenol B->C Amide Coupling D o-Mercaptoanilide Intermediate C->D E Base-Mediated Cyclization (e.g., K₂CO₃, DMF) D->E Intramolecular SₙAr F 2-(3-Bromo-2-fluoro-5-methylphenyl) -2,3-dihydro-4H-1,4-benzothiazin-3-one E->F Product Formation G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (with Ar-Br) A->B C Ar-Pd(II)-Br Complex B->C D Ligand Exchange / Amine Coordination C->D E Reductive Elimination D->E E->A Regeneration Product N-Aryl Product (Ar-NR₂) E->Product Start 3-Bromo-2-fluoro-5- methylbenzoic Acid (Ar-Br) Start->B Amine Primary/Secondary Amine (R₂NH) Amine->D Base Base (e.g., NaOtBu) Base->D

References

Application Notes and Protocols: The Strategic Role of 3-Bromo-2-fluoro-5-methylbenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Halogenated Phenol Derivative in Modern Crop Protection

In the competitive landscape of agrochemical research and development, the strategic incorporation of halogenated aromatic moieties is a cornerstone of modern molecular design. The precise arrangement of substituents on a benzene ring can profoundly influence a molecule's biological activity, metabolic stability, and target-site binding affinity. Among the vast arsenal of building blocks available to the synthetic chemist, 3-Bromo-2-fluoro-5-methylbenzoic acid has emerged as a particularly valuable synthon. Its unique trifecta of a reactive carboxylic acid handle, and the ortho-fluoro and para-bromo substitutions, provides a versatile platform for the construction of complex and highly active fungicidal and herbicidal agents.

This technical guide elucidates the pivotal role of this compound in the synthesis of next-generation agrochemicals. We will delve into the causality behind its utility, providing detailed, field-proven protocols for its synthesis and its subsequent elaboration into key agrochemical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂--INVALID-LINK--
Molecular Weight 233.03 g/mol --INVALID-LINK--
CAS Number 72518-16-2--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥98%--INVALID-LINK--

Synthetic Protocol 1: Preparation of this compound

The synthesis of the title compound can be efficiently achieved via a directed ortho-lithiation of 2-bromo-1-fluoro-4-methylbenzene, followed by quenching with carbon dioxide. This method provides a high degree of regioselectivity, which is crucial for the synthesis of the desired isomer.

Experimental Workflow Diagram

A 2-Bromo-1-fluoro-4-methylbenzene B n-BuLi, Diisopropylamine, THF, -78 °C A->B 1. C Lithiation B->C 2. D Solid CO2 C->D 3. E Carboxylation D->E 4. F Aqueous Workup (HCl) E->F 5. G This compound F->G 6.

Caption: Synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 2-bromo-1-fluoro-4-methylbenzene (10.0 g, 53 mmol) and diisopropylamine (5.9 g, 58 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.5 M solution in hexanes, 25.6 mL, 64.0 mmol) dropwise.

  • Lithiation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[1]

  • Carboxylation: Add an excess of crushed solid carbon dioxide (dry ice) to the reaction mixture in portions, ensuring the temperature remains below -60 °C.

  • Quenching and Workup: Allow the reaction mixture to warm to room temperature. Add water and acidify with 2M hydrochloric acid until the pH is approximately 2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system such as hexanes/ethyl acetate.

Application in Agrochemical Synthesis: A Gateway to Pyrazole Carboxamide Fungicides

This compound is an ideal precursor for the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals often functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi. The synthesis of these complex molecules typically involves the formation of an amide bond between a substituted pyrazole amine and a tailored carboxylic acid derivative.

Synthetic Protocol 2: Synthesis of a Key Agrochemical Intermediate: 3-Bromo-2-fluoro-5-methylbenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and highly efficient method for activating the carboxyl group for subsequent amidation.

Experimental Workflow Diagram

A This compound B Thionyl Chloride (SOCl2) or Oxalyl Chloride A->B 1. C Catalytic DMF, Dichloromethane (DCM) B->C 2. D Acyl Chloride Formation C->D 3. E Removal of Volatiles D->E 4. F 3-Bromo-2-fluoro-5-methylbenzoyl Chloride E->F 5.

Caption: Preparation of 3-Bromo-2-fluoro-5-methylbenzoyl Chloride.

Step-by-Step Methodology
  • Reaction Setup: To a solution of this compound (10.0 g, 42.9 mmol) in anhydrous dichloromethane (DCM, 100 mL), add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Addition of Chlorinating Agent: Slowly add oxalyl chloride (4.4 mL, 51.5 mmol) or thionyl chloride (3.7 mL, 51.5 mmol) to the solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation of Product: Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 3-Bromo-2-fluoro-5-methylbenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Synthetic Protocol 3: Amidation for the Synthesis of a Pyrazole Carboxamide Precursor

The final key step in assembling the core of a pyrazole carboxamide fungicide is the coupling of the acyl chloride with a suitable pyrazole amine. The choice of the pyrazole amine is critical and is determined by the desired spectrum of fungicidal activity.

Experimental Workflow Diagram

A 3-Bromo-2-fluoro-5-methylbenzoyl Chloride C Base (e.g., Triethylamine or Pyridine), Anhydrous Solvent (e.g., DCM or THF) A->C 1. B Substituted Pyrazole Amine B->C 1. D Amide Bond Formation C->D 2. E Aqueous Workup and Extraction D->E 3. F Purification (e.g., Column Chromatography or Recrystallization) E->F 4. G N-(Substituted-1H-pyrazol-yl)-3-bromo-2-fluoro-5-methylbenzamide F->G 5.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-fluoro-5-methylbenzoic acid. This versatile building block is of significant interest in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. The strategic placement of the bromo, fluoro, methyl, and carboxylic acid functionalities offers multiple avenues for molecular elaboration, making a thorough understanding of its reactivity paramount.

This document provides not only detailed, step-by-step protocols for key cross-coupling reactions but also delves into the underlying mechanistic principles and the rationale behind the selection of specific catalysts, ligands, and reaction conditions.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.

The catalytic cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the aryl halide, forming a Pd(II) complex.[2]

  • Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

General Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-M) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The reactivity of this compound is influenced by its substituents. The electron-withdrawing nature of the fluorine and carboxylic acid groups can facilitate the oxidative addition step.[2] However, the ortho-fluoro substituent introduces steric hindrance that can impact the approach of the catalyst and subsequent steps in the catalytic cycle, necessitating careful selection of ligands.[3]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organohalide.[4] This reaction is widely used in the synthesis of biphenyl derivatives, which are common motifs in pharmaceuticals and advanced materials.[5]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Experimental Workflow:

Suzuki Coupling Workflow start Start reagents Combine Reactants: - this compound - Phenylboronic acid - Pd catalyst & Ligand - Base start->reagents setup Reaction Setup: - Inert atmosphere (Ar/N2) - Add degassed solvent reagents->setup reaction Heat reaction mixture (e.g., 80-110 °C) setup->reaction workup Work-up: - Cool to RT - Dilute with organic solvent - Aqueous wash reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Product: 2-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound233.031.01.0
Phenylboronic acid121.931.21.2
Pd(OAc)₂224.500.020.02
SPhos410.510.040.04
K₃PO₄212.273.03.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to the flask under a positive flow of argon.

  • Add 5 mL of degassed 1,4-dioxane/water (4:1) mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid.

Causality and Insights
  • Catalyst and Ligand: The use of a palladium(II) acetate precatalyst with a bulky, electron-rich biarylphosphine ligand like SPhos is crucial for the efficient coupling of sterically hindered and electron-deficient aryl bromides.[3] The ligand facilitates both the oxidative addition and reductive elimination steps.[4]

  • Base: A moderately strong base like K₃PO₄ is effective in promoting the transmetalation step without causing significant decomposition of the starting materials or product.[6]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used.[4] Water can enhance the rate of transmetalation, while the organic solvent ensures the solubility of the reactants and catalyst.[7]

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is a cornerstone for the synthesis of aryl alkynes.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Experimental Workflow:

Sonogashira Coupling Workflow start Start reagents Combine Reactants: - this compound - Phenylacetylene - Pd/Cu catalysts & Ligand - Base start->reagents setup Reaction Setup: - Inert atmosphere (Ar/N2) - Add degassed solvent reagents->setup reaction Stir at room temperature or gentle heat setup->reaction workup Work-up: - Filter off solids - Concentrate filtrate - Dilute with organic solvent - Aqueous wash reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Product: 2-Fluoro-5-methyl-3-(phenylethynyl)benzoic acid purification->product Heck Reaction Workflow start Start reagents Combine Reactants: - this compound - Styrene - Pd catalyst & Ligand - Base start->reagents setup Reaction Setup: - Inert atmosphere (Ar/N2) - Add degassed solvent reagents->setup reaction Heat reaction mixture (e.g., 100-140 °C) setup->reaction workup Work-up: - Cool to RT - Filter off solids - Concentrate filtrate - Dilute with organic solvent - Aqueous wash reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Product: (E)-2-Fluoro-5-methyl-3-styrylbenzoic acid purification->product Buchwald-Hartwig Amination Workflow start Start reagents Combine Reactants: - this compound - Morpholine - Pd catalyst & Ligand - Base start->reagents setup Reaction Setup: - Inert atmosphere (Ar/N2) - Add degassed solvent reagents->setup reaction Heat reaction mixture (e.g., 100 °C) setup->reaction workup Work-up: - Cool to RT - Dilute with organic solvent - Aqueous wash reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Product: 2-Fluoro-5-methyl-3-(morpholino)benzoic acid purification->product

References

The Synthetic Versatility of 3-Bromo-2-fluoro-5-methylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and versatile reactive handles into molecular scaffolds is paramount for the development of novel entities with enhanced properties. 3-Bromo-2-fluoro-5-methylbenzoic acid stands as a key building block, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures. This guide provides an in-depth exploration of its properties and detailed protocols for its application in several critical synthetic transformations, including esterification, amide bond formation, and palladium-catalyzed cross-coupling reactions.

Compound Profile and Physicochemical Properties

This compound is a trifunctional aromatic compound, featuring a carboxylic acid group, a bromine atom, and a fluorine atom. This strategic arrangement of functional groups allows for a wide range of selective chemical modifications. The carboxylic acid can be readily converted to esters and amides, while the bromo group serves as an excellent handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making this a desirable starting material in drug discovery.[1][2]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
CAS Number 72518-16-2[3]
Molecular Formula C₈H₆BrFO₂[2]
Molecular Weight 233.03 g/mol [2]
Appearance Solid[2]
Purity Typically ≥98%[2]

Safety and Handling

Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used. As a general precaution for halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications and Experimental Protocols

The utility of this compound is best demonstrated through its application in a variety of synthetic transformations. The following sections provide detailed, step-by-step protocols for some of the most common and powerful reactions involving this versatile building block.

Esterification: Synthesis of Methyl 3-bromo-2-fluoro-5-methylbenzoate

Esterification of the carboxylic acid moiety is a fundamental transformation, often employed as a protecting group strategy or to modulate the pharmacokinetic properties of a lead compound. A common and effective method is the Fischer-Speier esterification, which utilizes an excess of alcohol in the presence of a catalytic amount of strong acid. A closely related procedure using thionyl chloride provides an alternative, high-yielding route.[4]

Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 3-bromo-2-fluoro-5- methylbenzoic acid in methanol Reagent_Add Slowly add thionyl chloride Start->Reagent_Add At room temperature Heat Heat to 70°C for 3 hours Reagent_Add->Heat With continuous stirring Cool Cool to room temperature Heat->Cool Evaporate Remove solvent under reduced pressure Cool->Evaporate Purify Purify by silica gel column chromatography Evaporate->Purify

Caption: A typical workflow for the esterification of this compound.

Protocol 1: Esterification using Thionyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH), anhydrous (sufficient to make a ~1M solution)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Petroleum ether and Ethyl acetate for chromatography

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve this compound (e.g., 4.2 g) in anhydrous methanol (e.g., 16 mL).[4]

    • At room temperature, slowly add thionyl chloride (e.g., 2.5 mL) to the stirred solution.[4] An exothermic reaction may be observed.

    • Heat the reaction mixture to 70°C and maintain this temperature with continuous stirring for 3 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 50:1 v/v) to afford the pure methyl 3-bromo-2-fluoro-5-methylbenzoate.[4]

Amide Bond Formation: Coupling with Amines

The formation of an amide bond is one of the most important reactions in pharmaceutical chemistry.[5] Carbodiimide-mediated coupling reactions are a reliable and widely used method for this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt) can efficiently couple carboxylic acids with a broad range of primary and secondary amines under mild conditions.[6]

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification Acid 3-Bromo-2-fluoro-5- methylbenzoic acid EDC_HOBt EDC, HOBt, DIPEA in anhydrous DCM Acid->EDC_HOBt 1.0 eq. Active_Ester Activated O-acylisourea ester EDC_HOBt->Active_Ester Formation of reactive intermediate Amide Desired Amide Product Active_Ester->Amide Amine Primary or Secondary Amine (1.1 eq) Amine->Amide Nucleophilic attack Quench Quench with water Amide->Quench Extract Extract with organic solvent Quench->Extract Purify_Amide Purify by chromatography Extract->Purify_Amide

Caption: A generalized workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Standard glassware for inert atmosphere chemistry

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

    • Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.[6]

    • Add the amine (1.1 eq) to the solution, followed by HOBt (1.2 eq).[6]

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).[6]

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods in modern organic synthesis for this purpose.[7][8]

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond.[9] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[9]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L_n OxAdd->Transmetal Transmetalation RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration of Catalyst ArBr 3-Bromo-2-fluoro-5- methylbenzoic acid ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[7]

    • Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)[7][10]

    • Anhydrous solvent system (e.g., Toluene/Water or Dioxane/Water)[7][10]

    • Schlenk flask or sealed reaction vial

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[7][10]

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Seal the flask and heat the reaction mixture to 90-100°C with vigorous stirring.[7]

    • Monitor the reaction progress by TLC or LC-MS, typically complete within 12-24 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water, and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an aryl halide with an amine.[8] This reaction has broad applicability in the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8]

Protocol 4: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.2 eq)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)[11]

    • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)[11]

    • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.5 eq)[11]

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)[11]

    • Schlenk flask or sealed reaction vial

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.[12]

    • Add this compound and the amine coupling partner.[12]

    • Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[12]

    • Seal the flask and heat the mixture with vigorous stirring at 80-110°C.[12]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent, such as ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.[11]

    • Wash the combined organic filtrates with water and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the pure N-arylated product.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The detailed protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-2-fluoro-5-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Bromo-2-fluoro-5-methylbenzoic acid is a prime example of a highly versatile scaffold, possessing a unique combination of functional groups and substitution patterns that make it an attractive starting point for medicinal chemistry campaigns. The presence of a carboxylic acid, an aryl bromide, and a fluorine atom on a toluic acid core provides multiple, orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide a lipophilic contact point. The carboxylic acid is a versatile functional group for the introduction of a wide array of substituents via amide bond formation, and the aryl bromide is an ideal handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide to the strategic derivatization of this compound, complete with detailed protocols and insights into the rationale behind experimental choices.

Core Principles and Strategic Considerations for Derivatization

The derivatization of this compound can be strategically planned to explore different regions of a target's binding pocket. The two primary sites for modification are the carboxylic acid and the aryl bromide.

  • Carboxylic Acid Derivatization: The most common modification of the carboxylic acid is the formation of amides. Amide bonds are prevalent in biologically active molecules and can participate in key hydrogen bonding interactions within a protein's active site. A wide variety of primary and secondary amines are commercially available, allowing for the generation of large and diverse chemical libraries.

  • Aryl Bromide Derivatization: The bromine atom serves as a versatile handle for introducing a wide range of substituents, most notably through Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and alkyl groups, which can be used to probe for additional binding interactions and to modulate the overall physicochemical properties of the molecule.

Caption: Derivatization strategies for this compound.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous DMFGood solubility for reactants and reagents.
Coupling Agents EDC/HOBtEfficiently forms the active ester and minimizes side reactions.
Base DIPEAScavenges the HCl produced during the reaction without quaternizing the amine.
Temperature Room TemperatureMild conditions suitable for a wide range of functional groups.
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound derivatives (e.g., the corresponding methyl ester) with a boronic acid.

Materials:

  • Methyl 3-bromo-2-fluoro-5-methylbenzoate

  • Boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine methyl 3-bromo-2-fluoro-5-methylbenzoate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Efficient for cross-coupling of aryl bromides.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.
Solvent Dioxane/water or Toluene/EtOH/waterPromotes solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the catalytic cycle.

Analytical Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for aromatic, methyl, and amide protons with appropriate chemical shifts and coupling constants.
¹³C NMR Confirmation of the carbon skeleton.Aromatic and carbonyl carbon signals in the expected regions.
Mass Spectrometry Determination of molecular weight.Molecular ion peak corresponding to the calculated mass of the derivative.
HPLC Purity assessment.A single major peak indicating a high degree of purity.

Application in Medicinal Chemistry: A Case Study Perspective

While specific drug candidates derived directly from this compound are still emerging in the public domain, the utility of closely related analogs is well-documented. For instance, a series of 3-amide-5-aryl benzoic acid derivatives have been designed and synthesized as potent P2Y14 receptor antagonists with potential applications in treating acute gouty arthritis.[1] This highlights the potential of the 3-amido-benzoic acid scaffold in targeting G protein-coupled receptors. The derivatization strategies outlined in this application note provide a direct path to synthesizing analogs of such bioactive compounds, starting from this compound.

Caption: A typical experimental workflow for derivatization and evaluation.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique combination of functional groups allows for the facile generation of diverse libraries of compounds through well-established synthetic methodologies such as amide coupling and Suzuki-Miyaura cross-coupling. The protocols and strategic considerations outlined in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize this scaffold in their quest for novel therapeutics.

References

The Strategic Utility of 3-Bromo-2-fluoro-5-methylbenzoic Acid in Modern Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and sterically defined substitution patterns on aromatic scaffolds is a cornerstone of rational molecular design. 3-Bromo-2-fluoro-5-methylbenzoic acid emerges as a highly valuable building block, offering a unique combination of functionalities that enable its participation in a variety of powerful cross-coupling reactions. The presence of a bromine atom provides a reactive handle for palladium-catalyzed transformations, while the ortho-fluorine substituent significantly influences the electronic properties and conformational preferences of the resulting products. The methyl and carboxylic acid groups further expand the possibilities for derivatization and biological interaction.

This document serves as a detailed guide to the application of this compound in two of the most impactful named reactions in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a framework grounded in mechanistic understanding and practical experience, designed to empower researchers to leverage this versatile reagent in their own synthetic endeavors.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. This reaction is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in numerous pharmaceutical agents, including kinase inhibitors.[1] The use of this compound in this context allows for the introduction of diverse aryl or heteroaryl substituents at the 3-position, paving the way for the construction of complex molecular architectures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. The cycle initiates with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with the boronic acid, typically activated by a base, to generate a diorganopalladium(II) species. The final step is reductive elimination, which yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand, base, and solvent is critical for the efficiency of each step and the overall success of the reaction.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-Br 3-Bromo-2-fluoro- 5-methylbenzoic acid Ar'-B(OH)2 Arylboronic Acid B(OH)2-Base Activated Boronate Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Application in the Synthesis of B-Raf Inhibitors

A notable application of this compound is in the synthesis of potent inhibitors of B-Raf, a serine/threonine-protein kinase that, when mutated, is a driver of certain cancers.[2][3][4] The Suzuki-Miyaura coupling serves as a key step in constructing the core scaffold of these inhibitors.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)9012
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)8516
33-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (3)THF7018

Note: The conditions in this table are representative and may require optimization for specific substrates.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction has revolutionized the synthesis of arylamines, which are key components in a vast array of pharmaceuticals and functional materials. The application of this reaction to this compound allows for the direct introduction of primary or secondary amines, providing a convergent and efficient route to a diverse range of aniline derivatives.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions. It commences with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The final step is reductive elimination, which furnishes the desired arylamine product and regenerates the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step, especially with sterically hindered substrates.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-NHR(L2) Ar-Pd(II)-NHR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NHR(L2) Amine Coordination & Deprotonation Ar-NHR Ar-NHR Ar-Pd(II)-NHR(L2)->Ar-NHR Reductive Elimination Ar-NHR->Pd(0)L2 Catalyst Regeneration Ar-Br 3-Bromo-2-fluoro- 5-methylbenzoic acid R2NH Amine Base Base

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene via syringe to achieve a final concentration of the limiting reagent of approximately 0.1-0.2 M.

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10024
2MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOt-Bu (1.4)Toluene11018
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane10020

Note: The conditions in this table are representative and may require optimization for specific substrates.

Conclusion

This compound stands as a testament to the power of strategic functionalization in modern synthetic chemistry. Its utility in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides chemists with a reliable and versatile tool for the construction of complex molecular entities. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this valuable building block in their pursuit of novel pharmaceuticals and advanced materials.

References

Application Notes & Protocols: 3-Bromo-2-fluoro-5-methylbenzoic Acid as a Premier Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, synthetic chemists, and drug development professionals with a comprehensive technical guide on the strategic applications of 3-Bromo-2-fluoro-5-methylbenzoic acid. We move beyond a simple cataloging of properties to deliver actionable insights and detailed protocols, underscoring the compound's value in the synthesis of advanced functional materials. The unique trifecta of reactive sites—a selectively addressable bromine atom, an electronically-influential fluorine atom, and a modifiable carboxylic acid—renders this molecule a highly versatile scaffold for innovation in materials science and medicinal chemistry.

Core Molecular Attributes: A Strategic Overview

This compound is not merely an intermediate; it is a strategically designed building block. The spatial and electronic arrangement of its functional groups provides a predictable and powerful platform for complex molecular engineering.

  • The Aryl Bromide Handle : The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions. It is an excellent leaving group, enabling the facile formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental transformations in modern organic synthesis.[1]

  • The Fluorine Modulator : The ortho-fluorine atom exerts a strong inductive effect, influencing the electron density of the aromatic ring. This can significantly impact the final material's properties, including its HOMO/LUMO energy levels, binding affinities to biological targets, and metabolic stability.[1][2]

  • The Carboxylic Acid Anchor : The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, or other derivatives post-coupling, allowing for the fine-tuning of solubility, bioavailability, or for anchoring the molecule to surfaces and polymers.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72518-16-2[3][4]
Molecular Formula C₈H₆BrFO₂[3]
Molecular Weight 233.03 g/mol [3]
Appearance Solid[3]
Purity Typically ≥98%[3]
InChI Key JFAQBRSYTNDGBL-UHFFFAOYSA-N[3]

Foundational Synthetic Transformations: Cross-Coupling Protocols

The true power of this building block is unlocked through palladium-catalyzed cross-coupling reactions. Below, we detail protocols for two of the most impactful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the creation of biaryl structures prevalent in organic electronics (OLEDs), conductive polymers, and as core scaffolds in many pharmaceutical agents.[5] The protocol below provides a robust starting point for coupling this compound with a variety of organoboron reagents.

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6]

suzuki_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)-R(L2) pd_complex->pd_trans Transmetalation (R-B(OR)2 + Base) pd_trans->pd0 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1), via cannula or syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Add 1M HCl solution to acidify the mixture to pH ~2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired biaryl product.

Application Protocol 2: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is indispensable for synthesizing anilines and their derivatives, which are critical components in pharmaceuticals, hole-transport materials for OLEDs, and organic semiconductors.[7][8]

Reaction Principle: This reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[9] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.[10]

experimental_workflow General Experimental Workflow setup 1. Setup - Add reagents to Schlenk flask - Inert Atmosphere (Ar/N2) reaction 2. Reaction - Add degassed solvent - Heat and stir setup->reaction monitoring 3. Monitoring - TLC or LC-MS reaction->monitoring workup 4. Work-up - Cool, quench, extract monitoring->workup purification 5. Purification - Column chromatography - Recrystallization workup->purification characterization 6. Characterization - NMR, MS, HPLC purification->characterization

Caption: A typical experimental workflow for cross-coupling reactions.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction Execution: Heat the sealed flask to 90-110 °C with vigorous stirring. Monitor the reaction for completion (typically 6-24 hours) via TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Transfer the filtrate to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous MgSO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel.

Post-Coupling Derivatization: Expanding Molecular Complexity

A key advantage of using this compound is the ability to perform subsequent modifications on the carboxylic acid group. This allows for the construction of a diverse library of compounds from a single, successful cross-coupling product.

Example Transformation: Esterification

The resulting cross-coupled benzoic acid derivative can be easily esterified to improve solubility or modulate its electronic properties. A standard Fischer esterification or reaction with an alkyl halide under basic conditions can be employed.

derivatization start Coupled Product R-Ar-COOH ester Ester Derivative R-Ar-COOR' start->ester R'OH, H+ or R'X, Base amide Amide Derivative R-Ar-CONR'R'' start->amide HNR'R'', Coupling Agent

Caption: Post-coupling modifications of the carboxylic acid group.

Conclusion

This compound is a superior building block for the synthesis of high-value functional materials. Its well-defined reactive sites allow for selective and high-yielding transformations through robust and widely-used synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided herein serve as a foundational guide for chemists to harness the full potential of this versatile intermediate in the pursuit of novel materials and therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-fluoro-5-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 3-bromo-2-fluoro-5-methylbenzoic acid, a key intermediate in the development of novel pharmaceuticals. These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance that emphasizes safety, efficiency, and scalability. The methodologies discussed herein are grounded in established chemical principles and incorporate field-proven insights to ensure reproducibility and high purity of the final product. This document aims to serve as a practical resource for the seamless transition from laboratory-scale synthesis to pilot-plant and manufacturing-scale production.

Introduction: The Significance of this compound in Drug Discovery

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of therapeutic agents. The unique substitution pattern of this compound, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methyl group, makes it a highly valuable building block in drug discovery programs.[1] The strategic placement of these functional groups allows for the facile generation of diverse chemical libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

The scale-up of the synthesis of such intermediates is a critical step in the drug development pipeline, requiring careful consideration of process safety, cost-effectiveness, and regulatory compliance. This guide presents two robust and scalable synthetic routes to this compound, along with detailed protocols for purification and characterization, to support the advancement of pharmaceutical research and development.

Recommended Synthetic Strategies for Scalable Production

Two primary synthetic routes are recommended for the scalable production of this compound, each with its own set of advantages and considerations.

  • Route 1: Electrophilic Bromination of 2-Fluoro-5-methylbenzoic Acid. This is a direct and often high-yielding approach, relying on the selective bromination of the readily available starting material.

  • Route 2: Directed ortho-Metalation (DoM) of 2-Fluoro-5-methylbenzoic Acid. This method offers excellent regiocontrol, particularly when other positions on the aromatic ring are susceptible to bromination.

The choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific equipment and expertise available.

Synthesis of the Key Starting Material: 2-Fluoro-5-methylbenzoic Acid

A scalable and reliable synthesis of the key starting material, 2-fluoro-5-methylbenzoic acid, is paramount for the overall efficiency of the process. A recommended approach involves the Grignard reaction of 2-bromo-4-fluorotoluene with carbon dioxide.[2][3]

Workflow for the Synthesis of 2-Fluoro-5-methylbenzoic Acid

start 2-Bromo-4-fluorotoluene grignard Grignard Reagent Formation (Mg, THF) start->grignard carboxylation Carboxylation (CO2 (dry ice)) grignard->carboxylation workup Acidic Work-up (HCl (aq)) carboxylation->workup product 2-Fluoro-5-methylbenzoic Acid workup->product

Caption: Grignard-based synthesis of 2-fluoro-5-methylbenzoic acid.

Detailed Protocol for the Synthesis of 2-Fluoro-5-methylbenzoic Acid (1 kg scale)

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2-Bromo-4-fluorotoluene51437-00-4189.031.0 kg5.29
Magnesium Turnings7439-95-424.31142 g5.84
Iodine7553-56-2253.81~1 g-
Tetrahydrofuran (THF), anhydrous109-99-972.115 L-
Carbon Dioxide (Dry Ice)124-38-944.01~2.5 kg~56.8
Hydrochloric Acid (37%)7647-01-036.46As needed-
Diethyl Ether60-29-774.12For extraction-

Equipment:

  • 10 L three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

  • Inert gas (Nitrogen or Argon) supply.

  • Large container for dry ice/acetone bath.

  • Large separatory funnel.

Procedure:

  • Preparation: Under an inert atmosphere, charge the 10 L flask with magnesium turnings (142 g). Add a crystal of iodine to initiate the reaction.

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of 2-bromo-4-fluorotoluene (1.0 kg) in anhydrous THF (2 L). Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by a color change and gentle reflux), gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. While maintaining vigorous stirring, slowly add crushed dry ice (~2.5 kg) in portions. The addition should be controlled to keep the temperature below -60 °C. After the addition is complete, allow the mixture to slowly warm to room temperature overnight with continuous stirring.

  • Work-up and Isolation: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to a pH of ~1 with concentrated hydrochloric acid. Transfer the mixture to a large separatory funnel and extract with diethyl ether (3 x 2 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude 2-fluoro-5-methylbenzoic acid from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to afford the pure product as a white solid.

Route 1: Electrophilic Bromination of 2-Fluoro-5-methylbenzoic Acid

This route involves the direct bromination of 2-fluoro-5-methylbenzoic acid using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine. The fluorine atom at the 2-position and the carboxylic acid group are ortho-, para-directing, while the methyl group is also ortho-, para-directing. The bromine is expected to add at the 3-position due to the directing effects of the adjacent fluorine and carboxylic acid groups.

Workflow for Electrophilic Bromination

start 2-Fluoro-5-methylbenzoic Acid bromination Bromination (NBS or Br2, H2SO4) start->bromination workup Quenching and Work-up bromination->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Electrophilic bromination of 2-fluoro-5-methylbenzoic acid.

Detailed Protocol for Electrophilic Bromination (100 g scale)

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2-Fluoro-5-methylbenzoic Acid321-12-0154.14100 g0.65
N-Bromosuccinimide (NBS)128-08-5177.98127 g0.71
Sulfuric Acid (98%)7664-93-998.08500 mL-
Dichloromethane (DCM)75-09-284.93For extraction-
Sodium Sulfite7757-83-7126.04As needed-

Safety Precautions:

  • Bromination reactions can be highly exothermic and should be conducted with careful temperature control.[4]

  • Handle bromine and NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Have a quenching agent, such as sodium bisulfite or sodium thiosulfate solution, readily available to neutralize any excess bromine.

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid (500 mL) and cool to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add 2-fluoro-5-methylbenzoic acid (100 g) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C. Once the acid has dissolved, add N-bromosuccinimide (127 g) portion-wise, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~2 kg) with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral. To remove any unreacted bromine, wash the solid with a dilute solution of sodium sulfite. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield this compound as a white to off-white solid.[6]

Route 2: Directed ortho-Metalation (DoM) and Bromination

Directed ortho-metalation provides a highly regioselective method for the introduction of a bromine atom at the 3-position.[7] The carboxylic acid group directs the deprotonation to the adjacent ortho position (C3) using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic bromine source.

Workflow for Directed ortho-Metalation and Bromination

start 2-Fluoro-5-methylbenzoic Acid deprotonation Deprotonation (n-BuLi, THF, -78 °C) start->deprotonation lithiation ortho-Lithiation deprotonation->lithiation bromination_quench Bromination Quench (Br2 or C2Br2Cl4, -78 °C) lithiation->bromination_quench workup Acidic Work-up bromination_quench->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Synthesis via Directed ortho-Metalation and Bromination.

Detailed Protocol for Directed ortho-Metalation and Bromination (50 g scale)

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2-Fluoro-5-methylbenzoic Acid321-12-0154.1450 g0.32
n-Butyllithium (2.5 M in hexanes)109-72-864.06282 mL0.71
Tetrahydrofuran (THF), anhydrous109-99-972.111 L-
1,2-Dibromotetrachloroethane630-25-1322.68114 g0.35
Hydrochloric Acid (37%)7647-01-036.46As needed-
Ethyl Acetate141-78-688.11For extraction-

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and must be handled under a strict inert atmosphere.[8][9] All glassware must be oven- or flame-dried before use.

  • Perform the reaction in a well-ventilated fume hood, away from any sources of ignition.

  • Wear appropriate PPE, including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

  • Have a Class D fire extinguisher readily available.

Procedure:

  • Preparation: Under an inert atmosphere, dissolve 2-fluoro-5-methylbenzoic acid (50 g) in anhydrous THF (1 L) in a 2 L three-necked flask. Cool the solution to -78 °C.

  • ortho-Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 282 mL) to the cooled solution via a syringe or cannula, maintaining the temperature below -70 °C. The first equivalent will deprotonate the carboxylic acid, and the second equivalent will perform the ortho-lithiation. Stir the resulting mixture at -78 °C for 2 hours.

  • Bromination: In a separate flask, dissolve 1,2-dibromotetrachloroethane (114 g) in anhydrous THF (200 mL) and cool to -78 °C. Slowly add this solution to the lithiated intermediate via a cannula, keeping the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Work-up: Allow the reaction to warm to room temperature and then quench by the slow addition of water. Acidify the mixture with concentrated hydrochloric acid to pH ~1.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization as described in Route 1.

Large-Scale Purification: Recrystallization

Recrystallization is the most common and effective method for purifying solid active pharmaceutical ingredients (APIs) and their intermediates on a large scale.[6][10] The choice of solvent is critical for achieving high purity and yield.

General Recrystallization Protocol:

  • Solvent Selection: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, consider solvent systems such as ethanol/water, acetic acid/water, or toluene/heptane.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Seeding with a small crystal of the pure product can promote crystallization and control crystal size.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

Analytical Methods:

TechniquePurposeTypical Parameters/Expected Results
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Detector: UV at 254 nm. A single major peak corresponding to the product should be observed.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation.The spectrum should show characteristic signals for the aromatic protons and the methyl group, with appropriate chemical shifts and coupling constants consistent with the structure.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Structural confirmation.The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule, including the carboxyl carbon.
Mass Spectrometry (MS) Molecular weight confirmation.The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (233.03 g/mol ).[11] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
Melting Point Purity assessment.A sharp melting point range is indicative of high purity.

Safety and Scale-Up Considerations

Scaling up chemical syntheses introduces challenges that require careful planning and execution to ensure safety and efficiency.

  • Thermal Management: Both the bromination and the ortho-lithiation reactions are exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. Use jacketed reactors with precise temperature control.

  • Reagent Addition: The rate of addition of reactive reagents like bromine and n-butyllithium must be carefully controlled to manage the reaction exotherm.

  • Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots." Use appropriately sized and designed stirrers.

  • Material Handling: Develop safe procedures for handling large quantities of hazardous materials like bromine, n-butyllithium, and corrosive acids.[12][13] This includes the use of closed-system transfers and appropriate PPE.

  • Waste Management: Plan for the safe disposal of all waste streams, including quenching solutions and solvent washes, in accordance with local regulations.

  • Process Analytical Technology (PAT): Consider implementing in-situ monitoring techniques (e.g., FT-IR) to track reaction progress and ensure process control.

Conclusion

The synthesis of this compound is a key step in the development of many promising pharmaceutical candidates. The protocols and guidelines presented in this document provide a solid foundation for the scalable and safe production of this important intermediate. By carefully considering the synthetic route, optimizing reaction conditions, and implementing robust safety procedures, researchers and drug development professionals can efficiently advance their projects from the laboratory to commercial-scale manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Bromo-2-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and ensure robust, reproducible results.

Introduction: The Challenge of a Substituted Aryl Bromide

This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The electronic and steric profile of this substrate, characterized by an ortho-fluoro substituent, a meta-methyl group, and a carboxylic acid moiety, can significantly influence the reaction's outcome. The electron-withdrawing nature of the fluorine and carboxylic acid groups can affect the oxidative addition step, while their proximity to the bromine atom introduces steric hindrance.[1][2] The carboxylic acid can also interact with the palladium catalyst, potentially leading to deactivation.[3]

This guide will dissect these challenges and provide actionable solutions based on established principles of organometallic chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound showing low to no conversion?

A: This is a common issue stemming from the substrate's specific characteristics. Potential causes include:

  • Steric Hindrance: The ortho-fluoro and carboxylic acid groups can sterically hinder the approach of the palladium catalyst to the C-Br bond, slowing down the crucial oxidative addition step.[2]

  • Catalyst Deactivation: The carboxylic acid can coordinate to the palladium center, potentially forming inactive catalyst species.[3] Additionally, inadequate degassing can lead to oxidation of the Pd(0) catalyst.[4][5]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this challenging substrate. A generic set of conditions may not be effective.[6][7]

Q2: I'm observing significant amounts of dehalogenated starting material (2-fluoro-5-methylbenzoic acid). What causes this?

A: Dehalogenation is a known side reaction in Suzuki couplings. It can occur after oxidative addition, where a hydride ligand, often from the solvent or base, reductively eliminates with the aryl group to form the dehalogenated product.[6]

Q3: How can I minimize the formation of homocoupled products (biaryls from the boronic acid)?

A: Homocoupling can arise from the presence of Pd(II) species in the reaction mixture.[6] Ensuring the efficient generation and maintenance of the active Pd(0) catalyst is key. The choice of bulky ligands can also suppress this side reaction.[8]

Q4: Can the carboxylic acid group on my starting material be problematic?

A: Yes, the carboxylic acid can lead to several complications. It can be deprotonated by the base, and the resulting carboxylate can coordinate to the palladium catalyst, inhibiting its activity.[3] It's also important to use a sufficient excess of base to neutralize the acidic proton in addition to its role in the catalytic cycle.[3]

Troubleshooting Guide: From Low Yield to High Efficiency

This section provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reaction.

Problem 1: Low or No Product Formation

Root Cause Analysis: The primary suspects are inefficient oxidative addition due to steric hindrance and electronic effects, or catalyst deactivation.

Solutions:

  • Catalyst and Ligand Selection: For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[9] The use of bulky, electron-rich phosphine ligands is highly recommended to facilitate both oxidative addition and reductive elimination.[9][10]

    • Recommendation: Employ modern catalyst systems. Buchwald ligands (e.g., XPhos, SPhos) and their corresponding palladacycle precatalysts (G2, G3) are designed for challenging couplings.[9]

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to promote side reactions. For substrates with acidic protons, an adequate excess is necessary.

    • Recommendation: Strong inorganic bases are often effective.[5] Consider screening bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[5][11][12]

  • Solvent System: The solvent influences catalyst activity and solubility of reagents.[13][14] A combination of an organic solvent and water is often beneficial.

    • Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust starting point.[5] Toluene/water is another common alternative.[12]

Experimental Protocol: Initial Optimization Screen

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired boronic acid (1.2-1.5 mmol), and the base (3.0 mmol).[5]

  • Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5 mL). Purge the solution with inert gas for 15-30 minutes.[4][15]

  • Catalyst Addition: Add the palladium catalyst/ligand system (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.[15]

Data Presentation: Recommended Starting Conditions
ParameterRecommendationRationale
Catalyst XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)Highly active for sterically hindered substrates.[9]
Ligand XPhos or SPhos (if not using a precatalyst)Bulky, electron-rich ligands promote oxidative addition.[9][16]
Base K₃PO₄ or Cs₂CO₃ (3 equivalents)Strong, effective bases for challenging couplings.[5][11]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (2:1)Common and effective solvent systems for Suzuki reactions.[5][12]
Temperature 80-110 °CHigher temperatures can overcome activation barriers.[7][17]
Problem 2: Significant Side Product Formation (Dehalogenation, Protodeboronation)

Root Cause Analysis: These side reactions compete with the desired cross-coupling pathway and are often exacerbated by suboptimal reaction conditions.

Solutions:

  • Minimizing Dehalogenation: This side reaction is often linked to the presence of hydride sources.

    • Recommendation: Ensure solvents are of high purity. While Suzuki reactions can tolerate water, some alcoholic solvents can be a source of hydrides.[6]

  • Preventing Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, often by water or other protic species, and is a common cause of low yields.[5][6]

    • Recommendation:

      • Use a milder base like KF or K₃PO₄.[5]

      • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can slowly release the boronic acid in situ.[5][6]

      • Minimize reaction time and temperature where possible.[5]

Visualization of Key Processes

Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][10][18]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield with this compound check_catalyst Is the catalyst/ligand system appropriate for a hindered substrate? start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand system (e.g., XPhos/SPhos based). check_catalyst->change_catalyst No check_base Is the base and its stoichiometry correct? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen stronger bases (K3PO4, Cs2CO3) and ensure >=3 equivalents. check_base->change_base No check_conditions Are reaction conditions (solvent, temp, degassing) optimized? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Ensure rigorous degassing. Screen solvents (Dioxane/H2O, Toluene/H2O) and increase temperature. check_conditions->optimize_conditions No side_products Are dehalogenation or protodeboronation observed? check_conditions->side_products Yes optimize_conditions->side_products address_side_products Use high purity solvents. Consider using a boronate ester. side_products->address_side_products Yes success High Yield Achieved side_products->success No address_side_products->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Common side products in "3-Bromo-2-fluoro-5-methylbenzoic acid" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-fluoro-5-methylbenzoic acid

An Application Scientist's Guide to Navigating Common Reactions and Side Products

Welcome to the technical support guide for this compound (CAS: 72518-16-2).[1][2][3] This versatile fluorinated building block is a key component in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[4] Its unique substitution pattern, featuring activating (methyl) and deactivating/directing (bromo, fluoro, carboxylic acid) groups, presents distinct synthetic opportunities and challenges.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during reactions with this compound. Moving beyond simple protocols, we will delve into the mechanistic causality behind the formation of common side products and offer field-proven strategies for their mitigation and removal.

Section 1: Troubleshooting Guide for Common Reaction Pathways

This section addresses specific problems encountered during common synthetic transformations in a question-and-answer format.

Amide Coupling Reactions

Amide bond formation is arguably the most frequent reaction performed with this substrate.[5] While numerous coupling reagents exist, challenges often arise from the formation of stubborn byproducts.

Question: I am performing an amide coupling with my amine using EDC and HOBt, but I consistently isolate a byproduct with a higher molecular weight that is difficult to separate from my desired amide. What is it and how can I prevent it?

Answer: This is a classic and frequently encountered issue. The most probable culprit is an N-acylurea byproduct .

  • Causality (The "Why"): In a carbodiimide-mediated coupling (like with EDC or DCC), the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your amine to form the amide bond. However, if the amine is sterically hindered, electronically poor, or present in low local concentration, the O-acylisourea can undergo an intramolecular acyl transfer, rearranging to a stable, unreactive N-acylurea. This byproduct is often greasy and can complicate chromatographic purification.

  • Preventative Strategies:

    • Order of Addition is Critical: The best practice is to pre-activate the carboxylic acid. First, mix the this compound with HOBt (or a more modern alternative like Oxyma Pure®) in an anhydrous aprotic solvent (e.g., DCM or DMF). Add the EDC and allow it to stir for 5-10 minutes at 0 °C to form the HOBt-ester active intermediate. Only then should you add the amine to the reaction mixture. This minimizes the lifetime of the highly reactive O-acylisourea, reducing the chance for rearrangement.[5]

    • Temperature Control: Keep the reaction temperature at 0 °C during the activation step and allow it to warm slowly to room temperature after the amine addition. Elevated temperatures can accelerate the undesired rearrangement.

    • Use of Additives: The role of HOBt is precisely to trap the O-acylisourea intermediate, converting it to an active ester that is less prone to rearrangement but still reactive towards the amine. Ensure at least 1.1-1.2 equivalents are used.

  • Troubleshooting & Removal:

    • Aqueous Wash: Many N-acylurea byproducts derived from water-soluble EDC are partially soluble in acidic water. Performing a diligent workup with dilute HCl (e.g., 1M solution) can help remove a significant portion of the byproduct and any unreacted amine.

    • Chromatography: If the byproduct persists, careful flash column chromatography is required. A less polar solvent system (e.g., Hexane/EtOAc) often provides better separation than more polar systems like DCM/MeOH.

Question: My amide coupling yield is low, and I primarily recover my starting carboxylic acid, even with a full equivalent of coupling agent. What is happening?

Answer: This issue often points to two potential side reactions that consume your starting material without producing the desired product: symmetric anhydride formation or reaction with a nucleophilic solvent.

  • Causality (The "Why"):

    • Symmetric Anhydride Formation: The reactive O-acylisourea intermediate can react with a second molecule of this compound instead of the amine. This forms a symmetric anhydride and releases EDC as urea. While this anhydride is still reactive towards the amine, this pathway consumes two equivalents of your starting acid for every one equivalent of product formed, effectively capping the theoretical yield at 50% if no additional base is used.

    • Solvent Reactivity: If using a nucleophilic solvent (an alcohol, for instance), it can compete with the intended amine, leading to ester formation. Always use dry, aprotic solvents like DMF, DCM, or THF.

  • Preventative Strategies:

    • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure it is the primary nucleophile available to react with the activated acid.

    • Base Additives: The inclusion of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) is often recommended.[5][6] The base serves to neutralize the HCl salt of EDC if using the hydrochloride form and also ensures the amine nucleophile is in its free-base form, maximizing its reactivity.

Halogen-Based Reactions (e.g., Cross-Coupling, Grignard)

The bromine atom on the ring is a versatile handle for C-C and C-N bond formation. However, its reactivity can also be a source of side products.

Question: I am attempting a Suzuki or Buchwald-Hartwig cross-coupling reaction at the bromo position, but I am observing significant amounts of a debrominated side product (2-fluoro-5-methylbenzoic acid). What causes this?

Answer: The formation of a debrominated, or "proto-dehalogenated," side product is a common issue in cross-coupling reactions.

  • Causality (The "Why"): This side product arises from the protonolysis of a key organometallic intermediate. In the catalytic cycle, after oxidative addition of the palladium catalyst to the C-Br bond, a transmetalation step occurs. The resulting Ar-Pd(II)-L complex is meant to undergo reductive elimination to form the product. However, if sources of protons are available (e.g., trace water, alcohol solvents, or even certain bases), the intermediate can be protonated, cleaving the C-Pd bond and regenerating a C-H bond on the aromatic ring.

  • Preventative Strategies:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Traces of water are a primary cause of protonolysis.

    • Choice of Base: The base is critical. While aqueous bases (like Na₂CO₃ or K₂CO₃) are common in Suzuki protocols, they can be a source of protons. If protonolysis is an issue, consider switching to a non-aqueous base like potassium phosphate (K₃PO₄) or an alkoxide base like sodium tert-butoxide in anhydrous solvents.

    • Degassing: Thoroughly degas the reaction mixture (e.g., via 3-4 cycles of vacuum/argon backfill) to remove oxygen, which can degrade the palladium catalyst and lead to side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Under what conditions is decarboxylation a risk for this compound?

A1: Thermal decarboxylation is a potential side reaction for many benzoic acids, though it typically requires high temperatures (>200 °C) or the presence of a metal catalyst, such as copper powder or copper salts. In the context of standard solution-phase chemistry (e.g., amide coupling, esterification), decarboxylation is highly unlikely to be a significant side reaction. It becomes a concern only if the molecule is subjected to harsh, high-temperature conditions, such as certain metal-catalyzed C-H activation or pyrolysis-type reactions. The resulting side product would be 1-bromo-2-fluoro-4-methylbenzene .

Q2: Can the fluorine atom be displaced in a nucleophilic aromatic substitution (SNAr) reaction? What side products would form?

A2: Yes, the fluorine atom is susceptible to SNAr, although it requires specific conditions. The fluorine is ortho to the electron-withdrawing carboxylic acid group, which activates it towards nucleophilic attack. This reactivity is enhanced if the carboxylic acid is deprotonated to the carboxylate. A strong nucleophile (e.g., sodium methoxide, an amine) and typically elevated temperatures would be required. For example, reacting it with sodium methoxide in a polar aprotic solvent at high temperatures could yield 3-bromo-2-methoxy-5-methylbenzoic acid as a side product.[7] In amide coupling reactions with primary amines at high heat, an intramolecular SNAr could potentially occur to form a cyclic product, though this is less common.

Q3: If I need to perform an electrophilic aromatic substitution (e.g., nitration), what are the likely regioisomeric side products?

A3: Predicting the outcome of electrophilic aromatic substitution on this polysubstituted ring requires analyzing the directing effects of each substituent.

  • -CH₃: Activating, ortho, para-director.

  • -F: Deactivating, ortho, para-director.

  • -Br: Deactivating, ortho, para-director.

  • -COOH: Strongly deactivating, meta-director.

The positions ortho/para to the methyl group are C6 and C4. The positions ortho/para to the halogens are C1, C3, C4, and C6. The position meta to the carboxylic acid is C4. The directing vectors overwhelmingly favor substitution at the C4 and C6 positions. Given the steric hindrance at C1 and C3, and the deactivating nature of the COOH group, the most likely positions for nitration would be C4 and C6. A patent describing the nitration of a similar compound, 5-fluoro-2-methylbenzoic acid, notes that a mixture of regioisomers and by-products can be obtained, highlighting the practical challenge of achieving high selectivity.[8] Therefore, you should anticipate a mixture of 3-bromo-2-fluoro-5-methyl-4-nitrobenzoic acid and 3-bromo-2-fluoro-5-methyl-6-nitrobenzoic acid as potential side products.

Section 3: Protocols & Data Summary

Protocol: Optimized EDC/HOBt Coupling to Minimize N-Acylurea Formation

This protocol is designed for a typical small-scale (0.5 mmol) reaction.

Materials:

  • This compound (1.0 eq, 0.5 mmol, 116.5 mg)

  • Amine (1.1 eq, 0.55 mmol)

  • Hydroxybenzotriazole (HOBt) (1.2 eq, 0.6 mmol, 81 mg)

  • EDC·HCl (1.2 eq, 0.6 mmol, 115 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol, 218 µL)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and HOBt.

  • Add anhydrous DCM (or DMF) and stir to dissolve.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA, followed by the solid EDC·HCl in one portion.

  • Stir the mixture at 0 °C for 10 minutes. A clear solution should be observed as the active ester forms.

  • Add the amine (neat if liquid, or as a solution in minimal DCM) dropwise to the cold reaction mixture.

  • Allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 4-16 hours).

  • Workup: Dilute the reaction with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Table: Summary of Common Side Products
Side Product NameCommon Formation ReactionMolecular Weight ( g/mol )Identification & Removal Tips
N-Acylurea Amide Coupling (Carbodiimide)Variable (Amide MW + 113.16 for EDC)ID: LC-MS, broad signals in NMR. Removal: Acidic wash (1M HCl), careful flash chromatography.
Symmetric Anhydride Amide Coupling (Carbodiimide)448.05ID: Often consumed in the reaction. If isolated, shows characteristic C=O stretches in IR. Mitigation: Pre-activation with HOBt.
Debrominated Acid Cross-Coupling Reactions154.12ID: GC-MS or LC-MS shows loss of Br isotope pattern (M-79/81). Mitigation: Rigorous anhydrous conditions, choice of non-aqueous base.
Decarboxylated Product High-Temperature Reactions189.02ID: GC-MS. Mitigation: Avoid temperatures >200 °C unless intended.
Methoxy-Substituted Acid SNAr with Methoxide249.03ID: LC-MS (M+16 relative to starting material). Mitigation: Avoid strong nucleophiles and high heat.

Section 4: Visualization of Key Pathways

Diagram 1: Amide Coupling - Desired vs. Side Pathway

G cluster_activation Activation cluster_pathways Reaction Pathways RCOOH R-COOH (Benzoic Acid) O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Undesired Rearrangement Active_Ester HOBt Active Ester O_Acyl->Active_Ester Desired Trapping + HOBt Amine R'-NH₂ Amide Desired Amide (R-CO-NHR') HOBt HOBt Active_Ester->Amide + R'-NH₂

Caption: Key pathways in EDC-mediated amide coupling.

Diagram 2: Troubleshooting Workflow for Low Amide Yield

G Start Low Amide Yield (LC-MS analysis) Check1 Is Starting Acid (R-COOH) consumed? Start->Check1 Check2 Is N-Acylurea byproduct present? Check1->Check2 Yes Sol1 Problem: Inefficient Activation or Stoichiometry Issue Check1->Sol1 No Sol2 Problem: O-Acylisourea Rearrangement Check2->Sol2 Yes End Yield Optimized Check2->End No (Other issues) Rec1 Action: 1. Check reagent quality/age. 2. Use slight excess of Amine/EDC. 3. Add non-nucleophilic base (DIPEA). Sol1->Rec1 Rec2 Action: 1. Pre-activate Acid + HOBt before adding Amine. 2. Maintain 0°C during activation. 3. Ensure anhydrous conditions. Sol2->Rec2 Rec1->End Rec2->End

Caption: A logical workflow for diagnosing low-yield amide coupling reactions.

References

Technical Support Center: Purification of 3-Bromo-2-fluoro-5-methylbenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for the purification of 3-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 72518-16-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

Compound Profile: this compound

Before initiating any purification, understanding the physicochemical properties of the target compound is critical. This knowledge informs every decision, from solvent selection to isolation technique.

PropertyValueSource
CAS Number 72518-16-2[1][2]
Molecular Formula C₈H₆BrFO₂[1][2]
Molecular Weight 233.03 g/mol [1][2]
Appearance Solid (typically white to off-white powder/crystals)[1][3]
Purity (Typical) ≥95-98% (crude)[1][2]
Melting Point Data for this specific isomer is not readily available in the searched sources, but related isomers like 3-Bromo-5-fluorobenzoic acid melt at 142-146 °C and 2-Fluoro-5-methylbenzoic acid melts at 160-162 °C. This suggests a relatively high melting point, which is an important consideration for solvent selection to avoid "oiling out".[3][4]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a crystal lattice.[5] This is a common issue when the compound's melting point is lower than the solvent's boiling point or when the solution is cooled too rapidly from a highly supersaturated state.

  • Immediate Corrective Action: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[5][6]

  • Preventative Strategy:

    • Choose a Lower-Boiling Solvent: If possible, select a solvent or a solvent mixture with a boiling point at least 10-20 °C below the compound's melting point.

    • Ensure Slow Cooling: This is the most critical factor. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[7][8]

    • Use More Solvent: Using slightly more than the absolute minimum amount of hot solvent can prevent premature precipitation and oiling as the solution cools.[8]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.[6][9]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide a surface for nucleation.[9] Another method is to add a "seed crystal" of the pure compound, if available.[6]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%) to increase the concentration of the solute. Then, repeat the slow cooling process.[5][6] Be cautious not to evaporate too much solvent, which could cause the compound to crash out impurely.[8]

Q3: My final product has a low yield (<70%). How can I improve the recovery?

A3: A low yield often indicates that a significant amount of your compound remained dissolved in the cold mother liquor.[8]

  • Optimization Strategies:

    • Minimize Hot Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude material. Use the absolute minimum volume of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil after each addition.[10]

    • Ensure Adequate Cooling: Make sure the flask has spent sufficient time in an ice-water bath (at least 15-20 minutes) to maximize precipitation, as solubility decreases significantly at lower temperatures.[7]

    • Check the Mother Liquor: After filtration, you can concentrate the mother liquor by boiling off the solvent and see if a second crop of crystals forms upon cooling. Note that this second crop may be less pure than the first.

    • Avoid Premature Crystallization: If crystals form too early in the hot solution (e.g., during hot filtration), it indicates the solution is too concentrated or has cooled down. This can trap impurities. Ensure you use a pre-heated funnel for hot filtration and add a slight excess of solvent (an extra 5-10%) before filtering to keep the compound in solution.[11]

Q4: The purified crystals are still colored. How do I remove colored impurities?

A4: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated carbon.

  • Decolorization Protocol:

    • Dissolve the crude acid in the appropriate hot solvent.

    • Remove the flask from the heat source and allow it to cool slightly for a minute to prevent violent bumping.

    • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Caution: Adding carbon to a boiling solution will cause it to boil over violently.

    • Gently reheat the solution to boiling for 5-10 minutes, swirling occasionally.[12]

    • Perform a hot gravity filtration using a fluted filter paper to remove the carbon. The filtrate should be clear and colorless.

    • Proceed with the slow cooling and crystallization of the colorless solution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the principle of recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[13] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[7][10] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, and it forms pure crystals. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[7]

Q2: How do I select the best solvent for this compound?

A2: An ideal recrystallization solvent should:

  • Dissolve the compound completely when hot (near its boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).[14]

  • Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[12]

  • Be chemically inert and not react with the compound.[15]

  • Have a relatively low boiling point for easy removal from the final crystals.[15]

For a polar molecule like a carboxylic acid, polar solvents are a good starting point.[15][16] A mixed-solvent system is often effective. For example, dissolving the acid in a soluble solvent like ethanol or acetone at room temperature, then slowly adding a less-soluble "anti-solvent" like water or hexane until the solution becomes cloudy (the saturation point). The solution is then gently heated until it becomes clear again and allowed to cool slowly.[17]

Q3: What is the difference between slow and fast cooling, and why is it important?

A3: Slow cooling is crucial for forming pure, well-defined crystals. It allows the molecules of the desired compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules.[7] Fast cooling causes the compound to precipitate or "crash out" of solution rapidly, trapping impurities within the crystal structure and leading to a less pure product.[7][8]

Q4: How can I assess the purity of my recrystallized product?

A4: The most common methods for assessing purity after recrystallization are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[11] Comparing the melting point of your recrystallized product to the literature value is a strong indicator of purity.

  • Thin-Layer Chromatography (TLC): Spotting the crude material and the recrystallized product side-by-side on a TLC plate can visually demonstrate the removal of impurities. A pure compound should ideally show a single spot.

  • Spectroscopic Analysis (NMR, HPLC): For rigorous quantification of purity, techniques like ¹H NMR or HPLC are used to detect and quantify any remaining impurities.[18]

Visualized Protocols and Workflows

Standard Recrystallization Workflow

This diagram outlines the standard, step-by-step procedure for a single-solvent recrystallization.

Recrystallization_Workflow Start Crude Solid Dissolve 1. Dissolve in minimum boiling solvent Start->Dissolve HotFiltration 2. Hot Gravity Filtration (if insoluble impurities present) Dissolve->HotFiltration  Insoluble  impurities?   Cool 3. Slow Cooling (to Room Temp) Dissolve->Cool  No insoluble  impurities   HotFiltration->Cool IceBath 4. Ice Bath Cooling (maximize precipitation) Cool->IceBath VacuumFiltration 5. Isolate Crystals (Vacuum Filtration) IceBath->VacuumFiltration Wash 6. Wash Crystals (with cold solvent) VacuumFiltration->Wash Dry 7. Dry Crystals (Air or Vacuum Oven) Wash->Dry End Pure Crystals Dry->End Troubleshooting_Tree cluster_NoCrystals cluster_OilingOut cluster_LowYield Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals OilingOut Compound Oils Out Problem->OilingOut LowYield Low Yield Problem->LowYield TooMuchSolvent Cause: Too much solvent? NoCrystals->TooMuchSolvent SolventBP Cause: Solvent BP > Solute MP? OilingOut->SolventBP ExcessSolvent Cause: Used excess solvent? LowYield->ExcessSolvent Supersaturated Cause: Supersaturated? TooMuchSolvent->Supersaturated No BoilOff Solution: Boil off some solvent TooMuchSolvent->BoilOff Yes Scratch Solution: Scratch flask or add seed crystal Supersaturated->Scratch Yes TooFastCool Cause: Cooled too fast? SolventBP->TooFastCool No ChangeSolvent Solution: Use lower-boiling solvent SolventBP->ChangeSolvent Yes ReheatAdd Solution: Reheat, add more solvent, cool slowly TooFastCool->ReheatAdd Yes NotColdEnough Cause: Insufficient cooling? ExcessSolvent->NotColdEnough No UseMinimum Solution: Use minimum boiling solvent in next attempt ExcessSolvent->UseMinimum Yes CoolLonger Solution: Cool longer in ice bath NotColdEnough->CoolLonger Yes

References

Technical Support Center: Troubleshooting Catalyst Inhibition in 3-Bromo-2-fluoro-5-methylbenzoic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving 3-Bromo-2-fluoro-5-methylbenzoic acid. This resource provides in-depth, field-tested insights and actionable troubleshooting strategies to overcome common hurdles, particularly catalyst inhibition and deactivation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound with a boronic acid is stalling at low conversion. What are the likely causes?

This is a common issue stemming from the inherent properties of your substrate. The primary suspects are:

  • Carboxylic Acid Inhibition: The acidic proton of the carboxyl group can react with the basic conditions required for the reaction, potentially neutralizing the base and protonating the active catalyst. More critically, the carboxylate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is a well-documented phenomenon in cross-coupling reactions.

  • Steric Hindrance: The ortho-fluoro and meta-methyl groups create significant steric bulk around the bromine atom. This can hinder the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, slowing down the reaction.

  • Catalyst Deactivation: The combination of steric hindrance and potential coordination by the carboxylate can lead to the formation of inactive palladium species or palladium black precipitation, effectively removing the catalyst from the reaction cycle.

Q2: I'm observing significant debromination of my starting material. How can I prevent this side reaction?

Debromination is a common side reaction, particularly with electron-rich or sterically hindered aryl halides. It often occurs when the catalytic cycle is slowed down, allowing for side reactions to compete. The primary causes include:

  • Slow Oxidative Addition: As mentioned, steric hindrance can slow the desired oxidative addition of the aryl bromide to the Pd(0) center.

  • β-Hydride Elimination: If the boronic acid partner or other components can undergo β-hydride elimination, the resulting palladium hydride species can reductively cleave the C-Br bond.

  • Reaction with Base/Solvent: Under certain conditions, the base or solvent can facilitate a protodebromination pathway.

To mitigate this, consider using more active catalysts and ligands that can accelerate the oxidative addition step, such as those based on bulky, electron-rich phosphines.

Q3: Can I perform the coupling reaction without protecting the carboxylic acid group?

While challenging, it is often possible and desirable to avoid the extra steps of protection and deprotection. Success depends on carefully selecting the reaction conditions. The key is to use a base that is strong enough to facilitate the transmetalation step but does not lead to significant catalyst inhibition or other side reactions. Inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger organic bases. Additionally, the choice of ligand and catalyst system is crucial for promoting the desired reaction pathway over inhibitory ones.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Carboxylate-Induced Catalyst Inhibition in Suzuki-Miyaura Couplings

The carboxylate group is a primary source of inhibition. Here’s a systematic approach to troubleshoot and overcome this issue.

The Problem: A Deeper Look

The carboxylate anion can coordinate to the palladium center, forming stable complexes that are reluctant to participate in the catalytic cycle. This effectively sequesters the catalyst, leading to low conversion rates.

Workflow for Troubleshooting Inhibition

Below is a DOT language script that visualizes the decision-making process for troubleshooting catalyst inhibition.

G cluster_0 Troubleshooting Catalyst Inhibition A Low Conversion Observed (Stalled Reaction) B Hypothesis: Carboxylate Inhibition A->B C Strategy 1: Modify Base B->C D Strategy 2: Change Ligand/Catalyst B->D E Strategy 3: Protecting Group B->E F Use Weaker, Non-Coordinating Base (e.g., K₃PO₄, CsF) C->F Rationale: Minimize catalyst interaction G Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) D->G Rationale: Accelerate oxidative addition & reductive elimination H Esterify Carboxylic Acid (e.g., Methyl Ester) E->H Rationale: Remove the inhibiting group I Reaction Successful? F->I G->I H->I I->B No, Re-evaluate J Publish Results I->J Yes

Caption: A decision tree for troubleshooting catalyst inhibition.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol employs conditions designed to minimize carboxylate inhibition.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents)

  • Anhydrous 1,4-dioxane/H₂O (10:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in the dioxane/H₂O solvent mixture (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Component Selection:

ComponentRoleRationale for Selection
Pd(OAc)₂/SPhos Catalyst SystemSPhos is a bulky, electron-rich Buchwald ligand known to promote challenging couplings by accelerating the rate-limiting oxidative addition and subsequent reductive elimination steps.
K₃PO₄ BaseA moderately strong inorganic base that is effective in the transmetalation step but is less likely to coordinate strongly with the palladium center compared to other bases.
Dioxane/H₂O SolventThe aqueous mixture helps to solubilize the base and boronic acid, facilitating the reaction.

Guide 2: Addressing Steric Hindrance and Improving Reaction Kinetics

The ortho-fluoro and meta-methyl groups present a significant steric challenge.

The Problem: Steric Effects on the Catalytic Cycle

The bulky substituents impede the approach of the Pd(0) catalyst to the C-Br bond for oxidative addition. This not only slows the reaction but can also favor side reactions like debromination.

Catalyst and Ligand Selection for Sterically Hindered Substrates

For sterically demanding couplings, the choice of ligand is paramount. Bulky, electron-donating phosphine ligands are generally the most effective.

LigandStructureKey Features
SPhos Excellent for sterically hindered substrates; promotes fast oxidative addition.
XPhos Highly active and general for a wide range of Suzuki-Miyaura couplings.
RuPhos Effective for C-N and C-C bond formations, particularly with hindered substrates.
Visualizing the Catalytic Cycle

The following DOT script illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key steps affected by steric hindrance and carboxylate inhibition.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B + Ar-X A->B Slowed by Steric Hindrance C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C + Ar'-B(OH)₂ (Base) F Inhibited Complex [Pd(II)(carboxylate)₂]L₂ B->F Carboxylate Inhibition D Reductive Elimination C->D D->A Releases Product E Ar-Ar' (Product) D->E

Caption: The Suzuki-Miyaura cycle with points of inhibition.

Technical Support Center: Preventing Dehalogenation of 3-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As researchers and drug development professionals, achieving high-yield, clean reactions is paramount. A common and often frustrating challenge encountered with functionalized aryl halides, such as 3-Bromo-2-fluoro-5-methylbenzoic acid, is premature dehalogenation. This guide provides an in-depth analysis of the causes of this unwanted side reaction and offers field-proven troubleshooting strategies and optimized protocols to ensure the success of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles behind the dehalogenation side reaction. Understanding why it happens is the first step to preventing it.

Q1: What is dehalogenation, and why is it a significant problem with my this compound substrate?

A: Dehalogenation is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, yielding 2-fluoro-5-methylbenzoic acid. This byproduct is often difficult to separate from your desired product, leading to reduced yields and complex purification steps. For a substrate like this compound, the C-Br bond is the intended reactive site for forming new carbon-carbon or carbon-heteroatom bonds in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Dehalogenation effectively terminates the desired reaction pathway for that molecule, representing a direct loss of valuable starting material.

Q2: What is the primary mechanism causing dehalogenation in palladium-catalyzed cross-coupling reactions?

A: In palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), the most prevalent dehalogenation mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] The catalytic cycle begins with the oxidative addition of your aryl bromide (Ar-Br) to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate. This is the crucial branch point.

  • Desired Pathway (Cross-Coupling): The Ar-Pd(II)-Br intermediate undergoes transmetalation with your coupling partner (e.g., a boronic acid), followed by reductive elimination to form the desired Ar-Coupling Partner bond and regenerate the Pd(0) catalyst.

  • Undesired Pathway (Dehalogenation): If a Pd-H species is present, it can react with the Ar-Pd(II)-Br intermediate. This leads to a reductive elimination event that forms an Ar-H bond (your dehalogenated byproduct) instead of the desired C-C bond.[2]

The sources of the problematic hydride are typically components of the reaction mixture itself, such as bases, solvents (especially alcohols), or even trace amounts of water.[1][2]

Q3: How do my choices of ligand, base, and solvent specifically promote or prevent dehalogenation?

A: Your choice of reagents directly controls the rates of the competing desired and undesired reaction pathways.

  • Ligands: The ligand's job is to stabilize the palladium center and modulate its reactivity. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) is critical.[1][3] These ligands accelerate the rate-limiting reductive elimination step of the desired cross-coupling pathway. By making the desired reaction faster, you kinetically outcompete the slower, undesired dehalogenation side reaction.

  • Bases: Strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu) and hydroxides can readily generate Pd-H species, significantly increasing the rate of dehalogenation.[1] Weaker inorganic bases, such as potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃), are far less likely to act as hydride sources and are therefore highly recommended to suppress this side reaction.[1][3]

  • Solvents: Protic solvents like alcohols (isopropanol, methanol) are direct hydride sources and should be avoided or used with extreme caution.[3][4] Aprotic solvents such as dioxane, THF, or toluene are strongly preferred as they minimize the availability of hydride species in the reaction mixture.[1][5]

Q4: I am planning a lithiation or Grignard reaction. Is dehalogenation still a risk?

A: Yes, though the mechanism is different. In metal-halogen exchange reactions to form an aryllithium or Grignard reagent, the primary risk comes from adventitious proton sources.[6][7] The newly formed organometallic intermediate is a very strong base. If it encounters even a mildly acidic proton (from trace water, alcohols, or even the carboxylic acid on another molecule of starting material if not properly planned for), it will be quenched, resulting in the dehalogenated benzoic acid after aqueous workup. Therefore, scrupulously anhydrous conditions and very low temperatures (e.g., -78 °C) are essential to form the organometallic species and trap it with an electrophile before it can react as a base.[8]

Part 2: Troubleshooting Guides & Optimized Protocols

This section provides actionable steps and validated starting protocols to minimize dehalogenation.

Scenario 1: Dehalogenation in a Suzuki-Miyaura Coupling Reaction

Observing more than 5-10% of the dehalogenated byproduct (2-fluoro-5-methylbenzoic acid) in your LCMS or NMR indicates that your reaction conditions require optimization. Follow this logical troubleshooting workflow.

G cluster_0 cluster_1 Step 1: Analyze Reagents cluster_2 Step 2: Implement Solutions cluster_3 Step 3: Refine Conditions cluster_4 start Problem: Significant Dehalogenation Observed ligand Ligand Choice (e.g., PPh₃, dppf) start->ligand base Base Choice (e.g., NaOtBu, NaOH) start->base solvent Solvent Choice (e.g., MeOH, EtOH) start->solvent ligand_sol Switch to Bulky Ligand (e.g., SPhos, XPhos) ligand->ligand_sol Rationale: Accelerate reductive elimination base_sol Switch to Weaker Base (e.g., K₃PO₄, K₂CO₃) base->base_sol Rationale: Reduce Pd-H formation solvent_sol Switch to Aprotic Solvent (e.g., Dioxane, Toluene, THF) solvent->solvent_sol Rationale: Eliminate hydride source temp Lower Temperature (e.g., 100°C -> 80°C) ligand_sol->temp base_sol->temp solvent_sol->temp time Monitor Closely; Avoid Extended Reaction Time temp->time end Result: Minimized Dehalogenation time->end

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

ParameterProblematic ConditionRecommended SolutionRationale
Catalyst/Ligand Standard, less bulky ligands (e.g., PPh₃)Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or pre-catalysts (e.g., SPhos Pd G3).[1][3]Accelerates desired C-C bond formation, kinetically outcompeting dehalogenation.
Base Strong bases (e.g., NaOt-Bu, K Ot-Bu, NaOH)Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][3]Minimizes the formation of palladium-hydride (Pd-H) species.
Solvent Protic solvents (e.g., Methanol, Ethanol, i-PrOH) or high water content.Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF). Use minimal water if required for boronic acid solubility.[1][3]Eliminates a primary source of hydrides that leads to dehalogenation.
Temperature High temperatures (e.g., >100-110 °C)Lowest effective temperature (start around 80 °C and increase only if necessary).[3]Higher temperatures can increase the rate of side reactions.[9]
Atmosphere Presence of OxygenRigorously degas all reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[2]Oxygen can degrade the catalyst, leading to side reactions and lower efficiency.

This protocol is designed to minimize dehalogenation for challenging substrates.

  • Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the vessel, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, aiming for a 0.1-0.2 M concentration) and degassed water (if necessary, typically 5-10% v/v).

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Stop the reaction once the starting aryl bromide is consumed to prevent prolonged heating.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the benzoic acid and extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography or crystallization.

Scenario 2: Dehalogenation during Metal-Halogen Exchange (Lithiation)

Formation of the dehalogenated byproduct during a planned lithiation indicates the presence of a proton source that is quenching the highly basic aryllithium intermediate.

G cluster_0 cluster_1 Key Reaction Steps cluster_2 Competing Side Reaction cluster_3 Prevention Strategy start Goal: Form Aryllithium via Metal-Halogen Exchange exchange 1. Ar-Br + n-BuLi @ -78°C (Halogen-Lithium Exchange) start->exchange electrophile 2. Ar-Li + Electrophile @ -78°C (C-C Bond Formation) exchange->electrophile quenching Ar-Li + H⁺ Source -> Ar-H (Dehalogenation via Protonation) exchange->quenching if H⁺ is present workup 3. Quench & Workup (Isolation) electrophile->workup dry Use rigorously dry solvents and glassware temp Maintain -78°C throughout addition and reaction inert Maintain strict inert atmosphere (Ar/N₂)

Caption: Workflow for successful lithiation avoiding protonation.

This protocol emphasizes the stringent conditions required to prevent premature quenching. Note: The carboxylic acid is acidic and will react with the organolithium. This protocol assumes the goal is to functionalize the ring and that the carboxylic acid will be quenched/re-protonated during workup. If the carboxylic acid must be preserved, it should be protected (e.g., as an ester) prior to this reaction.

  • Setup: Assemble a flame-dried or oven-dried three-neck flask, equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, under a positive pressure of inert gas.

  • Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF to the flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 2.1 eq. to account for both deprotonation of the acid and halogen exchange) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise at -78 °C.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours before slowly warming to room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify with 1M HCl and extract the product with an appropriate organic solvent. Dry, filter, and concentrate the organic layers to yield the crude product for purification.

By carefully selecting your reaction parameters and following these optimized protocols, you can effectively suppress the dehalogenation of this compound and significantly improve the outcome of your synthetic efforts.

References

Technical Support Center: Reaction Condition Screening for 3-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-fluoro-5-methylbenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction condition screening for this versatile building block. The unique substitution pattern of this molecule—an ortho-fluoro group, a meta-bromo group, and a para-methyl group relative to the carboxylic acid—presents specific challenges and opportunities in synthesis. This resource is designed to provide you with the insights needed to optimize your reactions and overcome common experimental hurdles.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by a combination of steric and electronic effects imparted by its substituents.

  • The Ortho Effect : The fluorine atom at the ortho position to the carboxylic acid introduces significant steric hindrance. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, which can inhibit resonance with the ring and increase the acidity of the carboxylic acid.[1][2][3][4][5] This steric hindrance can also impede the approach of reagents to the carboxylic acid, potentially requiring more forcing reaction conditions for transformations like esterification and amidation.

  • Electronic Effects :

    • Fluorine : As a substituent, fluorine exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric (resonance) effect. In nucleophilic aromatic substitution, an ortho-fluorine can have a variable activating influence.[6]

    • Bromine : The bromine atom is an electron-withdrawing group and serves as a handle for various cross-coupling reactions.

    • Methyl Group : The methyl group is an electron-donating group, which can influence the overall electron density of the aromatic ring.

  • Acidity : Ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers.[4] The steric hindrance from the ortho-substituent forces the carboxyl group out of the plane of the benzene ring, disrupting resonance and stabilizing the carboxylate anion.[1][2][3][5]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Carboxylic Acid Derivatization (Esterification & Amidation)

Question 1: I am having difficulty achieving high yields for the esterification of this compound with a bulky alcohol. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the esterification of this substrate, especially with sterically demanding alcohols, are often due to the significant steric hindrance posed by the ortho-fluoro group. Standard Fischer esterification conditions (acid catalyst in the parent alcohol) may be too slow or fail altogether.

Troubleshooting Strategies:

  • Activate the Carboxylic Acid: Instead of relying on direct acid catalysis, convert the carboxylic acid to a more reactive intermediate.

    • Acid Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the benzoic acid to the corresponding acid chloride. This highly reactive species will then readily react with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. A known procedure for a similar substrate involves dissolving the acid in methanol and slowly adding thionyl chloride, followed by heating.[7]

    • Coupling Reagents: Use standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, or HATU/HBTU. These reagents form a highly activated ester in situ that is susceptible to nucleophilic attack by the alcohol.

  • More Forcing Conditions (with caution):

    • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier. However, monitor for potential side reactions or decomposition.

    • Microwave Irradiation: Microwave synthesis can often accelerate sterically hindered reactions.

  • Alternative Esterification Methods:

    • Mitsunobu Reaction: This reaction allows for the formation of esters under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD. This method is particularly useful for secondary alcohols where Sₙ2 inversion is desired.

Question 2: My amidation reaction with a primary amine is sluggish and gives a complex mixture of products. What should I consider?

Answer:

Similar to esterification, direct amidation of this compound can be challenging due to steric hindrance. A complex product mixture could indicate side reactions or incomplete conversion.

Troubleshooting Strategies:

  • Carboxylic Acid Activation: This is the most reliable approach.

    • Acid Chloride/Fluoride: Converting the carboxylic acid to an acid halide is a common and effective strategy. Acid fluorides, in particular, can sometimes offer different reactivity profiles.[8]

    • Coupling Reagents: Employing coupling agents like HATU, HOBt/EDC, or PyBOP is highly recommended for forming amide bonds, especially with less nucleophilic amines or when mild conditions are required to preserve other functional groups.

  • Reaction Conditions Optimization:

    • Solvent: Aprotic polar solvents like DMF or NMP can aid in dissolving the starting materials and facilitate the reaction.

    • Base: If using an acid chloride, a non-nucleophilic base like triethylamine or DIPEA is crucial to neutralize the generated HCl.

    • Temperature: Gently heating the reaction may be necessary, but excessive heat can lead to side reactions.

Experimental Workflow for Amidation via Acid Chloride

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation a 3-Bromo-2-fluoro- 5-methylbenzoic acid b SOCl₂ or (COCl)₂ in DCM/Toluene a->b Reactant c 3-Bromo-2-fluoro- 5-methylbenzoyl chloride b->c Product d Amine (R-NH₂) and Et₃N in DCM c->d Reactant e Desired Amide Product d->e Product

Caption: Workflow for amidation via an acid chloride intermediate.

Section 2: Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Question 3: I am attempting a Suzuki-Miyaura coupling at the bromine position, but I am observing low yields and significant starting material recovery. What are the key parameters to screen?

Answer:

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[9] However, the success of this reaction with this compound can be sensitive to the choice of catalyst, base, and solvent, especially due to the presence of the free carboxylic acid.[10]

Potential Issues:

  • Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the palladium center and inhibit its catalytic activity.[10]

  • Solubility: The carboxylate salt may have poor solubility in common organic solvents, impeding the reaction.[10]

  • Steric Hindrance: The ortho-fluoro and meta-carboxyl groups may sterically hinder the oxidative addition of the palladium catalyst to the C-Br bond.

Troubleshooting and Optimization Table:

ParameterInitial ConditionAlternative Conditions to ScreenRationale
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos)Ligands can modulate the electronic and steric properties of the palladium center to improve catalytic activity and stability.[11]
Base K₂CO₃Cs₂CO₃, K₃PO₄, NaHCO₃The choice of base can significantly impact the reaction by affecting the solubility of the boronic acid and the benzoic acid substrate, as well as the transmetalation step.
Solvent Toluene/H₂ODioxane/H₂O, DMF/H₂O, THF/H₂OThe solvent system must be able to dissolve both the organic and inorganic components of the reaction.
Temperature 80-100 °CRoom temperature to refluxHigher temperatures can promote the reaction, but may also lead to decomposition or side reactions. Some modern catalyst systems are effective at lower temperatures.
Boronic Acid 1.2 equivalents1.5-2.0 equivalentsAn excess of the boronic acid can help drive the reaction to completion, but can also lead to homocoupling side products.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L)₂ Ar-Pd(II)-Br(L)₂ Pd(0)L₂->Ar-Pd(II)-Br(L)₂ Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Br(L)₂->Ar-Pd(II)-Ar'(L)₂ Transmetalation (Ar'-B(OH)₂, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)₂->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L₂ Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]

Question 4: I want to perform a Buchwald-Hartwig amination on this compound. What are the primary challenges and recommended starting conditions?

Answer:

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[13][14] For this substrate, the main challenges are similar to those in Suzuki coupling: potential catalyst inhibition by the carboxylate and steric hindrance.

Recommended Starting Conditions:

  • Catalyst System: A common starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a sterically hindered phosphine ligand such as Xantphos, BINAP, or a biarylphosphine ligand (e.g., RuPhos, XPhos).[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[15]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are standard.

  • Temperature: Reactions are typically run at elevated temperatures (e.g., 80-110 °C).

Troubleshooting Tips:

  • Protect the Carboxylic Acid: If catalyst inhibition or solubility issues persist, consider protecting the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. The ester can be hydrolyzed in a subsequent step.

  • Ligand Screening: The choice of ligand is critical. If one ligand gives poor results, screen others with different steric and electronic properties.

  • Base Screening: The strength and nature of the base can have a profound effect on the reaction outcome.

Summary of Key Considerations

Reaction TypePrimary ChallengeKey Recommendations
Esterification/Amidation Steric hindrance from the ortho-fluoro group.Activate the carboxylic acid (e.g., to an acid chloride) or use coupling reagents (e.g., HATU, DCC).
Suzuki-Miyaura Coupling Catalyst inhibition by the carboxylate; solubility issues.Screen palladium catalysts/ligands, bases, and solvents. Consider protecting the carboxylic acid.
Buchwald-Hartwig Amination Catalyst inhibition and steric hindrance.Use a robust catalyst system (e.g., Pd(OAc)₂ with a biarylphosphine ligand) and a strong base. Consider protecting the carboxylic acid.

This technical guide is intended to provide a starting point for your reaction optimization. The principles discussed here, combined with careful experimental design and analysis, should enable you to successfully utilize this compound in your synthetic endeavors.

References

Technical Support Center: Overcoming Solubility Challenges for 3-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromo-2-fluoro-5-methylbenzoic acid (CAS 72518-16-2). This resource is designed for researchers, medicinal chemists, and formulation scientists to effectively troubleshoot and overcome solubility issues encountered during experimental work. This guide provides in-depth, practical solutions grounded in physicochemical principles to ensure the successful integration of this compound into your research workflows.

Understanding the Molecule: Physicochemical Profile

This compound is a substituted aromatic carboxylic acid.[1][2][3][4] Its structure, featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group, results in a crystalline solid with a complex solubility profile. The polar carboxylic acid group allows for hydrogen bonding, while the substituted benzene ring contributes to its nonpolar character. This duality is key to understanding its behavior in various solvents.

PropertyValueSource
CAS Number 72518-16-2[1][2][3][4]
Molecular Formula C₈H₆BrFO₂[1][5]
Molecular Weight 233.03 g/mol [1][5]
Appearance Solid[1]

Troubleshooting Guide: Step-by-Step Dissolution Workflow

Encountering solubility issues is a common hurdle. This guide provides a systematic approach to efficiently identify a suitable solvent system for your desired concentration.

Diagram: Decision-Making Workflow for Solubilization

Solubility Troubleshooting Workflow start Start: Undissolved Compound solvent_selection Step 1: Solvent Selection Consult Solvent Recommendation Table. Start with recommended polar aprotic solvents (e.g., DMSO, DMF). start->solvent_selection dissolved_check1 Is the compound fully dissolved? solvent_selection->dissolved_check1 success Success: Compound Solubilized dissolved_check1->success Yes co_solvent Step 2: Co-Solvent System Introduce a co-solvent (e.g., Ethanol, Methanol) to modify polarity. Titrate co-solvent in 5-10% increments. dissolved_check1->co_solvent No dissolved_check2 Is the compound fully dissolved? co_solvent->dissolved_check2 dissolved_check2->success Yes ph_modification Step 3: pH Adjustment (for protic systems) Form a soluble salt by adding a base. Use dilute NaOH, KOH, or an organic base (e.g., triethylamine). Monitor pH. dissolved_check2->ph_modification No dissolved_check3 Is the compound fully dissolved? ph_modification->dissolved_check3 dissolved_check3->success Yes energy_input Step 4: Energy Input Apply gentle heating (e.g., 30-40°C). Use sonication to break up solid aggregates. dissolved_check3->energy_input No dissolved_check4 Is the compound fully dissolved? energy_input->dissolved_check4 dissolved_check4->success Yes reassess Reassess Experiment: - Lower concentration - Re-evaluate solvent choice - Consider derivatization dissolved_check4->reassess No

Caption: A systematic workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A: The solubility of this compound is dictated by a balance of its polar carboxylic acid group and its largely nonpolar substituted aromatic ring. If it is not dissolving, there is likely a mismatch between the polarity of your solvent and the compound. Aromatic carboxylic acids often exhibit poor solubility in nonpolar solvents and may require polar aprotic or protic solvents to achieve significant concentrations.[6]

Q2: I see some initial dissolution, but then the compound crashes out. What is happening?

A: This phenomenon, known as precipitation, can occur for several reasons. You might be creating a supersaturated solution that is not stable, especially if the temperature changes. Alternatively, if you are diluting a concentrated stock (e.g., in DMSO) into a less effective solvent (like an aqueous buffer), the compound may precipitate once the solvent composition changes significantly.[6]

Q3: How does pH influence the solubility of this compound?

A: As a carboxylic acid, the solubility of this compound can be highly dependent on pH in protic or aqueous systems. At a pH below its acid dissociation constant (pKa), the compound exists in its neutral, less soluble form. By increasing the pH with a base, the carboxylic acid is deprotonated to form a carboxylate salt, which is generally much more soluble.[6]

Q4: Can I heat the mixture to force dissolution?

A: Gentle heating can increase the rate of dissolution and the solubility limit. However, exercise caution. Excessive heat can lead to the degradation of the compound. It is advisable to heat gently (e.g., to 30-40°C) and for short periods. Always check the compound's stability at elevated temperatures if possible.[6]

Q5: What is sonication and how can it help?

A: Sonication uses high-frequency sound waves to agitate particles in a solution. This process, known as cavitation, creates and collapses microscopic bubbles, generating significant energy that can break apart solid aggregates and enhance the rate of dissolution. It is a powerful technique for dissolving stubborn compounds without excessive heating.

Solvent Selection Guide

While specific quantitative solubility data for this compound is not widely published, we can infer its likely solubility profile from structurally similar compounds, such as other halogenated and methylated benzoic acids.[7][8][9][10][11][12][13][14][15][16][17]

Table 2: Recommended Solvents and Rationale

Solvent ClassRecommended SolventsExpected SolubilityRationale & Causality
Polar Aprotic DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both the polar carboxylic acid group and the aromatic ring. They are often the best initial choice for creating concentrated stock solutions.
Polar Protic Ethanol, MethanolModerate to HighThese alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid. Their alkyl chains also provide some nonpolar character to interact with the benzene ring. Solubility is generally good in these solvents.[7][9][12][13]
Ethers THF, DioxaneModerateThese solvents can accept hydrogen bonds from the carboxylic acid group, but they lack the high polarity of DMSO or DMF. They are a good secondary option if polar aprotic solvents are not suitable for the downstream application.[11][12]
Ketones AcetoneModerateAcetone is a polar aprotic solvent that can effectively solvate the compound. Similar compounds like 4-fluorobenzoic acid and 4-methylbenzoic acid show good solubility in acetone.[10][17]
Chlorinated Dichloromethane (DCM)Low to ModerateDCM is a weakly polar solvent. While it may dissolve the compound to some extent due to interactions with the aromatic ring, it is generally not a good choice for achieving high concentrations.
Nonpolar Hexane, TolueneVery LowThese solvents lack the ability to form hydrogen bonds and have low polarity, making them poor solvents for the polar carboxylic acid group. Significant solubility is not expected.
Aqueous WaterpH-Dependent (Low at neutral pH)In its neutral form, the compound is poorly soluble in water. Solubility can be dramatically increased by raising the pH to form the carboxylate salt.[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the steps for preparing a high-concentration stock solution, typically for serial dilution in subsequent experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator bath

  • Analytical balance and weigh boat

  • Appropriate volumetric flask

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Solvation: Add the weighed compound to the volumetric flask. Add approximately 70-80% of the final desired volume of DMSO.

  • Mechanical Agitation: Cap the flask and vortex the mixture for 1-2 minutes to break up any large solid particles.

  • Sonication: Place the flask in a sonicator bath for 5-10 minutes. The energy from sonication will help to break intermolecular forces in the crystal lattice, accelerating dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add DMSO to reach the final target volume.

  • Homogenization: Invert the flask several times to ensure a homogeneous solution. Store appropriately, protected from moisture.

Protocol 2: pH-Mediated Solubilization in Aqueous Media

This protocol describes how to increase the solubility of the compound in an aqueous system by forming its salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Slurry Formation: Create a slurry by adding the weighed compound to the desired volume of deionized water.

  • Stirring: Begin stirring the slurry with a magnetic stir bar at room temperature.

  • Base Titration: While monitoring the pH, add the 1 M NaOH or KOH solution dropwise to the stirring slurry.

  • Observation: As the base is added, the pH will rise, and the solid compound will begin to dissolve as it converts to its more soluble carboxylate salt form.

  • Endpoint: Continue the dropwise addition of the base until all the solid has dissolved, resulting in a clear solution. Record the final pH. This pH should be maintained in your experimental buffer to ensure the compound remains in solution.

References

Technical Support Center: Minimizing Homocoupling Byproducts with "3-Bromo-2-fluoro-5-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing homocoupling byproducts when utilizing 3-Bromo-2-fluoro-5-methylbenzoic acid in cross-coupling reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your synthetic routes.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in medicinal chemistry and materials science. However, its use in popular cross-coupling reactions, such as Suzuki-Miyaura coupling, can be plagued by the formation of homocoupling byproducts. This not only reduces the yield of the desired product but also introduces significant purification challenges. Homocoupling can occur with the aryl halide itself, the organometallic coupling partner (e.g., boronic acid), or both. Understanding the mechanisms that lead to these undesired products is the first step in developing effective strategies for their suppression.

Homocoupling of aryl halides can be promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or oxidative processes during the reaction.[1] Similarly, boronic acid homocoupling is often promoted by the presence of oxygen.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound and provide actionable solutions.

Q1: I'm observing a significant amount of a biphenyl byproduct derived from my boronic acid coupling partner. What is the likely cause and how can I prevent it?

A1: This is a classic case of boronic acid homocoupling. The primary culprit is often the presence of oxygen in your reaction system.[2] Oxygen can participate in an oxidative cycle with the palladium catalyst, leading to the dimerization of the boronic acid.[1][3]

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[2]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration. Use Schlenk techniques or a glovebox to minimize oxygen exposure.

  • Catalyst Pre-activation: Pre-heating the palladium catalyst, base, and solvent before adding the boronic acid can help to ensure the active Pd(0) species is present and minimize side reactions.[2]

  • Choice of Palladium Source: Using a well-defined Pd(0) precatalyst can be advantageous over Pd(II) sources that require in-situ reduction, as the reduction step can sometimes be inefficient and lead to side reactions.[4]

Q2: My main byproduct seems to be the dimer of this compound. Why is this happening and what can I do?

A2: The homocoupling of your aryl halide is likely occurring due to issues with the catalytic cycle, specifically the generation and stability of the active Pd(0) catalyst.

Troubleshooting Strategies:

  • Optimize Catalyst and Ligand: The choice of both the palladium source and the phosphine ligand can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling.

    • Bulky Ligands: Employing bulky electron-rich phosphine ligands, such as SPhos, can favor the cross-coupling pathway.[5]

    • Precatalysts: Consider using modern palladium precatalysts (e.g., Buchwald precatalysts) that are designed for efficient and clean generation of the active Pd(0) catalyst.[1]

  • Reducing Agents: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[6] However, this should be approached with caution to avoid unwanted side reactions.

Q3: I'm seeing both aryl halide and boronic acid homocoupling products. What general reaction parameters should I investigate?

A3: When multiple side reactions are occurring, a systematic optimization of the reaction conditions is necessary. The interplay between the base, solvent, and temperature is critical.

Troubleshooting Strategies:

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[7] The strength and nature of the base can influence the relative rates of the desired and undesired pathways. It is advisable to screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent System: The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species. A mixture of an organic solvent (e.g., toluene, dioxane) and water is common for Suzuki reactions, and the ratio can be optimized.

  • Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can often minimize byproduct formation.

Q4: How can I effectively remove the homocoupling byproduct from my final product, which is also a carboxylic acid?

A4: Separating two structurally similar carboxylic acids can be challenging. Standard chromatographic methods may not be effective.

Purification Strategies:

  • Acid-Base Extraction: This is a fundamental technique for purifying carboxylic acids.[8][9][10]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylic acids will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

    • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylic acids, causing them to precipitate.

    • Collect the solid by filtration or extract with an organic solvent.

  • Recrystallization: If there is a sufficient difference in solubility between your desired product and the homocoupling byproduct, recrystallization from a suitable solvent system can be an effective purification method.[10]

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a starting point for optimizing your reaction to favor cross-coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst)

  • Ligand (if using a precatalyst that requires it)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., toluene/water mixture)

  • Schlenk flask or glovebox

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, arylboronic acid, and base.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and any additional ligand.

  • Solvent Addition: Add the degassed solvent to the Schlenk flask containing the reactants.

  • Catalyst Introduction: Add the catalyst/ligand to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Perform an acid-base extraction as described in the purification section to isolate the carboxylic acid products.

Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling

The following diagram illustrates the desired cross-coupling pathway and the points at which undesired homocoupling can occur.

Suzuki_Homocoupling Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) PdII Pd(II) Pd0->PdII Oxidation Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) ArylHalide_HC Ar-Ar (Aryl Halide Homocoupling) OxAdd->ArylHalide_HC Side Reactions Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' (Product) Transmetal->RedElim Boronic_HC Ar'-Ar' (Boronic Acid Homocoupling) PdII->Pd0 Reduction PdII->Boronic_HC O₂ Promoted

Caption: Suzuki catalytic cycle with competing homocoupling pathways.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction outcomes under different conditions to illustrate the impact of optimization.

ConditionCatalyst/LigandBaseAtmosphereDesired Product Yield (%)Homocoupling Byproduct (%)
A (Initial) Pd(OAc)₂ / PPh₃K₂CO₃Air4530
B (Optimized) SPhos PrecatalystCs₂CO₃Argon85<5

References

Validation & Comparative

"3-Bromo-2-fluoro-5-methylbenzoic acid" purity analysis by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<-4> A Comparative Guide to the Purity Analysis of 3-Bromo-2-fluoro-5-methylbenzoic Acid by HPLC and GC-MS

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final product.[3] Therefore, robust and reliable analytical methods are essential for its quality control. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical and practical considerations of each technique, offering detailed experimental protocols and comparative data to aid in selecting the most appropriate method for your specific analytical needs.

The Analytical Challenge: Properties of this compound

Understanding the physicochemical properties of this compound is crucial for method development. It is a substituted benzoic acid with a molecular weight of 233.03 g/mol .[1] The presence of the carboxylic acid group makes the molecule polar and capable of hydrogen bonding, which influences its solubility and chromatographic behavior.[4] While it is a solid at room temperature, its thermal stability and volatility are key factors when considering GC-MS analysis.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds, making it an ideal first choice for this compound.[6][7] It excels at separating the main component from structurally similar impurities.[8]

Why HPLC is Well-Suited
  • Broad Applicability: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile.[9]

  • High Resolution: Modern HPLC columns provide excellent separation efficiency for complex mixtures.[8]

  • Robustness and Reproducibility: Well-developed HPLC methods are known for their consistency and reliability, which is critical for quality control.[10][11]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the purity analysis of this compound. The principle of reversed-phase chromatography is the separation of analytes based on their hydrophobicity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Potential Impurities and Separation

The synthesis of this compound can potentially lead to impurities such as:

  • Starting materials (e.g., 2-fluoro-5-methylbenzoic acid)

  • Isomeric byproducts

  • Degradation products

A well-developed HPLC method should be able to resolve the main peak from these potential impurities.[11] Method validation according to ICH Q2(R1) guidelines is crucial to ensure the method is suitable for its intended purpose.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful, but More Complex Alternative

GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds.[6][7] However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging.[4][12] Derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester.[12]

The Necessity of Derivatization

Derivatization in GC involves chemically modifying a compound to make it suitable for analysis. For carboxylic acids, common methods include:

  • Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a methyl ester.[12]

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.

This additional sample preparation step adds complexity and potential for error to the analytical workflow.

Experimental Protocol: GC-MS with Derivatization

This protocol describes a GC-MS method following derivatization of this compound to its methyl ester.

Derivatization (Esterification):

  • To 1 mg of the sample in a vial, add 1 mL of methanol and 200 µL of thionyl chloride.

  • Cap the vial and heat at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

Instrumentation:

  • GC system coupled with a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS purity analysis of this compound.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis. Here is a comparative summary:

Parameter HPLC GC-MS
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; requires derivatization for this analyte.[6][7]
Sample Preparation Simple dissolution and filtration.More complex, requiring a chemical derivatization step.[13]
Analysis Time Typically 15-40 minutes per run.[14]Can be faster, but the derivatization step adds to the overall time.[7]
Sensitivity High, with UV detection being very common and effective.[8]Very high, especially with mass spectrometric detection.[9][13]
Selectivity Good, based on chromatographic separation.Excellent, with mass spectrometry providing structural information for peak identification.[9]
Cost Generally lower initial and operational costs compared to GC-MS.[14]Higher initial investment and maintenance costs.[13]
Robustness High for routine quality control.The derivatization step can introduce variability.

Conclusion and Recommendations

For routine purity analysis and quality control of this compound, HPLC is the recommended technique . Its straightforward sample preparation, robustness, and direct applicability to this non-volatile compound make it a more efficient and cost-effective choice.[10][14] HPLC methods, when properly developed and validated, provide the necessary precision and accuracy for ensuring product quality.[11][15]

GC-MS should be considered a complementary technique . Its strength lies in the definitive identification of unknown impurities, thanks to the structural information provided by mass spectrometry. It is particularly valuable during process development or in troubleshooting investigations where the identity of a specific impurity needs to be confirmed. However, the requirement for derivatization makes it less suitable for high-throughput, routine analysis.[12]

Ultimately, the optimal analytical strategy may involve using HPLC for routine purity testing and employing GC-MS for in-depth characterization and identification of any unknown peaks that may appear during stability studies or process modifications.

References

A Researcher's Guide to 3-Bromo-2-fluoro-5-methylbenzoic acid: A Strategic Cost-Benefit Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical building blocks is a critical decision point that balances cost, synthetic versatility, and the potential to unlock novel biological activity. Substituted benzoic acids are foundational scaffolds in medicinal chemistry, and among them, "3-Bromo-2-fluoro-5-methylbenzoic acid" (CAS No. 72518-16-2) presents a unique combination of functionalities.[1][2][3] This guide provides an in-depth cost-benefit analysis of this reagent, offering a comparative look at its alternatives and presenting supporting experimental context to inform your research strategy.

The intrinsic value of this compound lies in its specific trifunctional substitution pattern. The carboxylic acid is a versatile handle for amide and ester formation, the bromine atom serves as a prime site for metal-catalyzed cross-coupling reactions, and the fluorine atom can significantly enhance metabolic stability and binding affinity.[4][5] This guide will dissect the strategic implications of this unique structure, enabling you to determine when its higher upfront cost is justified by its potential to accelerate discovery.

Physicochemical Profile and Strategic Synthetic Utility

This compound is a solid, crystalline compound whose structure is precisely tailored for multi-step organic synthesis.[1] Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

PropertyValueSource(s)
CAS Number 72518-16-2[1][2][3][6]
Molecular Formula C₈H₆BrFO₂[1][2][6]
Molecular Weight 233.03 g/mol [3][6]
Appearance Solid[1]
Typical Purity ≥95-98%[1][7][8]
Key Functional Groups Carboxylic Acid, Aryl Bromide, Aryl FluorideN/A

The strategic arrangement of these groups is paramount. The ortho-fluorine substituent has a strong electron-withdrawing inductive effect, which modulates the acidity of the carboxylic acid and can influence the conformation of derivatives, a key factor in receptor binding.[9] The meta-bromine atom is sterically accessible for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a robust method for introducing complexity and building carbon-carbon or carbon-heteroatom bonds.

A Comparative Analysis of Key Alternatives

The decision to use this compound should be made after considering viable alternatives. Each alternative presents a different set of features and associated costs, making them suitable for different stages and goals of a research program.

CompoundStructureKey Physicochemical DifferencesRelative CostKey Synthetic Trade-Offs
This compound This compoundBaseline
$
Offers three distinct points for modification: acid, bromide, and fluoride. The ortho-fluoro group can be critical for binding and metabolic stability.
3-Bromo-5-methylbenzoic acid [10][11]3-Bromo-5-methylbenzoic acidLacks the fluorine atom. Lower molecular weight (215.04 g/mol ).
Significantly less expensive. Retains the crucial bromine handle for cross-coupling and the carboxylic acid for amide/ester formation. Ideal for early-stage synthesis where the specific effects of fluorine are not yet being investigated.
2-Fluoro-5-methylbenzoic acid [12]2-Fluoro-5-methylbenzoic acidLacks the bromine atom. Lower molecular weight (154.14 g/mol ).$Most cost-effective for exploring the impact of the fluoro-toluic acid scaffold. Cannot be used for cross-coupling reactions, limiting its utility as a versatile intermediate.
3-Bromo-5-fluorobenzoic acid [4][13]3-Bromo-5-fluorobenzoic acidLacks the methyl group. Isomeric fluorine placement. Lower molecular weight (219.01 g/mol ).
The fluorine atom is at the 5-position instead of the 2-position, which drastically alters the electronic and steric environment of the ring. This is not a direct substitute but a tool to probe structure-activity relationships (SAR).

Experimental Workflow: A Case Study in HATU-Mediated Amide Coupling

To illustrate the practical application of this compound, we present a robust and widely used protocol for amide bond formation. This reaction is fundamental in drug discovery for creating libraries of compounds to probe SAR.[5] We've chosen HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency, mild reaction conditions, and suppression of side reactions.[12]

Caption: Standard workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol

Objective: To synthesize an amide derivative from this compound and a representative amine (e.g., benzylamine).

Materials:

  • This compound (233 mg, 1.0 mmol, 1.0 eq)

  • Benzylamine (118 mg, 1.1 mmol, 1.1 eq)

  • HATU (456 mg, 1.2 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (323 mg, 2.5 mmol, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvation: Dissolve the starting acid in anhydrous DMF (10 mL).

  • Addition of Amine and Base: Add the benzylamine (1.1 eq) followed by DIPEA (2.5 eq) to the solution. Stir for 5 minutes.

  • Initiation of Coupling: Add HATU (1.2 eq) in one portion. The choice of HATU is critical for activating the carboxylic acid efficiently while minimizing racemization if chiral amines are used.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. After 2 hours, take a small aliquot, dilute it with EtOAc, and spot it on a TLC plate alongside the starting acid. Alternatively, analyze the aliquot by LC-MS to check for the formation of the desired product mass and the consumption of the starting material. Continue stirring until the starting acid is no longer visible by TLC or is <5% by LC-MS analysis (typically 2-16 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and acidic byproducts, and then with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

  • Final Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This final validation step is non-negotiable for ensuring the integrity of downstream experimental data.

Cost-Benefit Analysis: A Decision Framework

The choice of whether to employ this compound is a strategic one that hinges on the specific goals of your project.

Cost Considerations:

  • Direct Cost: This reagent is significantly more expensive than its non-fluorinated or non-brominated counterparts.[1][14] A quick survey of suppliers shows a price point that can be 2 to 10 times higher per gram than simpler alternatives.

  • Indirect Cost: Using a less suitable, cheaper alternative could lead to ambiguous SAR, poor metabolic stability, or a dead-end synthetic route, ultimately costing more in terms of time and resources.

Benefit & Justification:

  • Access to Unique Chemical Space: The specific ortho-fluoro, meta-bromo substitution pattern is not easily replicated. This unique arrangement can provide novel interactions in a protein binding pocket that simpler analogs cannot achieve.

  • Improved Pharmacokinetic Properties: The inclusion of fluorine is a well-established strategy in medicinal chemistry to block metabolic hotspots and improve properties like lipophilicity and membrane permeability.[4] Using this reagent introduces this feature at an early stage.

  • Synthetic Efficiency: While the initial cost is high, its trifunctional nature allows for the rapid generation of a diverse library of compounds from a single, advanced intermediate, potentially accelerating the hit-to-lead process.

CostBenefit A Project Stage? B Early Discovery / Scaffold Hopping A->B Early C Lead Optimization A->C Late D Is Bromine Handle for Cross-Coupling Essential? B->D E Is Ortho-Fluorine Critical to Hypothesis? (e.g., for PK or Binding) C->E F Use Cheaper Alternative: 3-Bromo-5-methylbenzoic acid or 2-Fluoro-5-methylbenzoic acid D->F No G Use Target Reagent: This compound D->G Yes E->F No E->G Yes

Caption: Decision matrix for selecting the appropriate benzoic acid reagent.

Conclusion

This compound is a specialty reagent whose value is realized in research programs that require its precise and unique structural attributes. While its initial procurement cost is high, this is often offset by its potential to confer desirable properties on target molecules and to enable efficient, late-stage diversification via cross-coupling chemistry. For early-stage discovery and scaffold exploration, more economical alternatives like 3-bromo-5-methylbenzoic acid or 2-fluoro-5-methylbenzoic acid are often more prudent choices. However, for lead optimization, where the nuanced effects of fluorine substitution and the need for a versatile synthetic handle converge, the investment in this compound can be a scientifically and economically sound decision, paving the way for the discovery of novel and potent chemical entities.

References

A Comparative Guide to the Analytical Quality Control of 3-Bromo-2-fluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity, identity, and stability of pharmaceutical intermediates like 3-Bromo-2-fluoro-5-methylbenzoic acid is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth comparison of key analytical methods for the quality control of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation. The methodologies discussed are grounded in established principles and align with international regulatory expectations, such as the ICH guidelines for analytical procedure validation.[1][2][3][4][5]

The quality of a pharmaceutical intermediate directly impacts the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API), influencing process reproducibility, impurity profiles, and overall yield. Therefore, a comprehensive analytical control strategy is not just a regulatory requirement but a scientific necessity.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific quality attribute being assessed. For this compound, a multifaceted approach employing chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the preeminent technique for assessing the purity and impurity profile of non-volatile and thermally labile compounds like this compound.[6][7][8] Its versatility in column chemistries and mobile phase compositions allows for the separation of the main component from structurally similar impurities.

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a polar compound like a carboxylic acid, reversed-phase HPLC, where the stationary phase is non-polar, is typically the method of choice.

Advantages for this compound:

  • High Resolution: Capable of separating closely related impurities.

  • Sensitivity: Modern detectors (e.g., UV-Vis, PDA) can detect impurities at very low levels.

  • Quantification: Provides accurate and precise quantification of the main component and its impurities.

  • Versatility: Applicable to a wide range of potential impurities, from starting materials to degradation products.

Limitations:

  • Requires Soluble Samples: The analyte must be soluble in the mobile phase.

  • Cost: Can have higher operational costs due to solvent consumption and column replacement.

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity and Residual Solvent Analysis

While HPLC is ideal for non-volatile compounds, GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, as well as residual solvents that may be present from the synthesis process.[6][9][10]

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated components are then detected and identified by a mass spectrometer. Due to the carboxylic acid group, derivatization is often required to increase volatility and improve peak shape.

Advantages for this compound:

  • High Efficiency: Provides excellent separation of volatile compounds.

  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of separated components.

  • Residual Solvent Analysis: The preferred method for detecting and quantifying residual solvents.

Limitations:

  • Thermal Lability: Not suitable for non-volatile or thermally unstable compounds without derivatization.

  • Derivatization Requirement: The need for derivatization can add complexity and potential for error to the analytical procedure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Identification

NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of this compound.[11] It provides detailed information about the chemical environment of each atom in the molecule.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their molecular environment. For this compound, ¹H and ¹³C NMR are most informative.

Advantages for this compound:

  • Definitive Identification: Provides a unique fingerprint for the molecule, confirming its structure.

  • Structural Information: Elucidates the connectivity of atoms and can help identify unknown impurities.

  • Quantitative Analysis (qNMR): Can be used for highly accurate quantitative analysis without the need for a specific reference standard for the analyte.

Limitations:

  • Lower Sensitivity: Less sensitive than chromatographic methods, making it less suitable for trace impurity detection.

  • Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and require specialized expertise.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Tool for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups in the molecule, serving as a quick identity check.[12][13][14][15]

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.

Advantages for this compound:

  • Speed and Simplicity: Provides a rapid and straightforward confirmation of functional groups.

  • Versatility: Can be used for solid and liquid samples with minimal preparation.

  • Cost-Effective: FTIR spectrometers are relatively inexpensive and easy to operate.

Limitations:

  • Limited Specificity: While it can identify functional groups, it may not be able to distinguish between molecules with similar functional groups.

  • Not Ideal for Quantification: Generally not as accurate or precise for quantitative analysis as chromatographic methods.

Summary of Analytical Methodologies

Analytical Technique Primary Application Advantages Limitations
HPLC Purity assessment, impurity profiling, and quantification.High resolution, high sensitivity, excellent for non-volatile compounds.Requires soluble samples, higher operational cost.
GC-MS Analysis of volatile impurities and residual solvents.High efficiency for volatiles, definitive identification by MS.Requires derivatization for non-volatile compounds, potential for thermal degradation.
NMR Spectroscopy Structural elucidation and definitive identification.Unambiguous structural information, quantitative capability (qNMR).Lower sensitivity, high instrument cost and complexity.
FTIR Spectroscopy Rapid identification of functional groups.Fast, non-destructive, cost-effective.Limited specificity, not ideal for quantification.

Experimental Protocols

The following protocols are provided as a starting point for the quality control of this compound and should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[1][2][3][4][5]

HPLC Method for Purity and Impurity Profiling

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Calculation Data Analysis (Purity Calculation) Chromatogram->Calculation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis SamplePrep Weigh Sample Derivatization Add Solvent, IS, and Derivatizing Agent SamplePrep->Derivatization Heating Heat to Complete Derivatization Derivatization->Heating GCMS GC-MS System Heating->GCMS Spectra Data Acquisition (Mass Spectra) GCMS->Spectra Identification Data Analysis (Library Search & Quantification) Spectra->Identification

References

A Comparative Guide to the Acidity of 3-Bromo-2-fluoro-5-methylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acidity in Molecular Design

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental physicochemical property that governs its behavior in different chemical and biological environments. For professionals in drug development and chemical synthesis, a thorough understanding of a molecule's pKa is indispensable. It dictates crucial parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME), and directly influences a drug's interaction with its biological target. This guide provides an in-depth analysis of the acidity of 3-Bromo-2-fluoro-5-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, by comparing it with a series of its structural analogs. By dissecting the electronic effects of each substituent, we aim to provide a predictive framework for understanding and modulating the acidity of complex benzoic acid derivatives.

Theoretical Framework: Unraveling Substituent Effects on Benzoic Acid Acidity

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Any substituent on the benzene ring that stabilizes this anion by delocalizing its negative charge will increase the acidity (lower the pKa) of the parent acid. Conversely, substituents that destabilize the anion will decrease acidity (raise the pKa)[1][2]. These effects are primarily categorized into two types:

  • Inductive Effects (-I/+I): This is an electronic effect transmitted through sigma (σ) bonds. Electronegative substituents, such as halogens (F, Br), pull electron density away from the carboxylate group, stabilizing the negative charge and increasing acidity (-I effect). Alkyl groups, like methyl (-CH3), are weakly electron-donating and destabilize the negative charge, thus decreasing acidity (+I effect)[1][2].

  • Resonance Effects (-M/+M): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring. Electron-withdrawing groups with π-bonds (e.g., -NO2, -CN) can delocalize the negative charge of the carboxylate anion, significantly increasing acidity (-M effect). Substituents with lone pairs (e.g., -OH, -OCH3) can donate electron density to the ring, destabilizing the anion and decreasing acidity (+M effect).

The position of the substituent (ortho, meta, or para) is critical. While inductive effects are distance-dependent, resonance effects are most pronounced when the substituent is in the ortho or para position, allowing for direct conjugation with the carboxyl group[3]. A powerful tool for quantifying these effects is the Hammett equation , a linear free-energy relationship that correlates the electronic influence of meta and para substituents on the reactivity of aromatic compounds[4].

Comparative Acidity Analysis: A Data-Driven Approach

CompoundSubstituentspKa (at 25°C)Data TypeReference
Benzoic Acid-H4.20Experimental[5]
2-Fluorobenzoic Acid2-F3.27Experimental[6]
3-Fluorobenzoic Acid3-F3.86Experimental[7]
3-Bromobenzoic Acid3-Br3.86Experimental[8]
m-Toluic Acid3-CH34.27Experimental[6][9]
2,5-Dimethylbenzoic Acid2,5-(CH3)23.99Experimental[10][11]
3-Bromo-2-fluorobenzoic Acid3-Br, 2-F2.88Predicted[12]
3-Bromo-5-methylbenzoic Acid3-Br, 5-CH33.88Predicted[13]
This compound 3-Br, 2-F, 5-CH3 ~2.9-3.0 Estimated N/A
Analysis of Substituent Effects:
  • Fluorine (Ortho vs. Meta): The pKa of 2-fluorobenzoic acid (3.27) is significantly lower than that of benzoic acid (4.20) and 3-fluorobenzoic acid (3.86)[5][6][7]. This demonstrates the powerful electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atom. The effect is much stronger from the ortho position due to its proximity to the carboxylic acid group.

  • Bromine (Meta): 3-Bromobenzoic acid (pKa 3.86) is a stronger acid than benzoic acid[8]. Like fluorine, bromine exerts an electron-withdrawing inductive effect, stabilizing the benzoate anion.

  • Methyl Group (Meta): m-Toluic acid (pKa 4.27) is slightly weaker than benzoic acid[6][9]. The methyl group is weakly electron-donating through an inductive effect (+I), which destabilizes the negative charge on the carboxylate.

  • Combined Effects:

    • 3-Bromo-2-fluorobenzoic Acid: The predicted pKa of 2.88 is substantially lower than that of either 2-fluorobenzoic acid or 3-bromobenzoic acid alone[12]. This illustrates the additive nature of the powerful electron-withdrawing inductive effects of both halogens, leading to a significant increase in acidity.

    • 3-Bromo-5-methylbenzoic Acid: The predicted pKa of 3.88 suggests that the acid-strengthening effect of the 3-bromo group is slightly counteracted by the acid-weakening effect of the 5-methyl group[13].

    • 2,5-Dimethylbenzoic Acid: With a pKa of 3.99, this compound is more acidic than benzoic acid[10][11]. This is an example of the "ortho-effect," where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid and thus making it a stronger acid[1].

Estimated Acidity of this compound:

Based on the data, we can logically estimate the pKa of the target compound. The primary drivers of its acidity will be the strong, additive inductive effects of the 2-fluoro and 3-bromo substituents. The 5-methyl group will have a minor, acid-weakening effect. Starting with the predicted pKa of 3-Bromo-2-fluorobenzoic acid (2.88), the addition of a 5-methyl group would likely raise the pKa slightly. Therefore, a reasonable estimate for the pKa of This compound is approximately 2.9 to 3.0 , making it a significantly stronger acid than benzoic acid.

Experimental Protocols for pKa Determination

For researchers wishing to obtain precise experimental data, the following protocols are recommended. The choice between potentiometric titration and UV-Vis spectrophotometry often depends on the sample's solubility and the amount of material available[14].

Method 1: Potentiometric Titration

This is a highly precise and widely used method for determining the pKa of ionizable compounds[14]. The principle involves titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a ~0.01 M solution of the benzoic acid analog in a suitable solvent (e.g., a methanol/water mixture for sparingly soluble compounds). The exact concentration should be known.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength[15].

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature (25°C).

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the benzoic acid solution into a beaker with a magnetic stir bar.

    • Add a sufficient volume of 0.15 M KCl to the beaker.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement[15][16].

  • Titration Procedure:

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the inflection point of the curve (often found by taking the first derivative of the plot).

    • The half-equivalence point is half the volume of NaOH required to reach the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

    • Perform the titration in triplicate to ensure reproducibility[15].

G cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep_acid Prepare Acid Solution (~0.01 M) assemble Assemble Titration Cell (Acid + KCl + Electrode) prep_acid->assemble prep_base Prepare Standardized Base (~0.1 M NaOH) titrate Add NaOH in Increments prep_base->titrate prep_kcl Prepare Ionic Strength Adjuster (0.15 M KCl) prep_kcl->assemble calibrate Calibrate pH Meter calibrate->assemble purge Purge with N2 assemble->purge purge->titrate record Record pH and Volume titrate->record After each addition record->titrate Repeat plot Plot pH vs. Volume record->plot find_ep Determine Equivalence Point (EP) plot->find_ep find_hep Find Half-EP Volume find_ep->find_hep det_pka pKa = pH at Half-EP find_hep->det_pka

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with low solubility or when only small amounts of sample are available. It relies on the principle that the protonated (acid) and deprotonated (conjugate base) forms of a molecule have different UV-Vis absorption spectra, provided a chromophore is present near the ionization site[14].

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the benzoic acid analog in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions with accurately known pH values, spanning the expected pKa range of the compound (e.g., from pH 1 to pH 6).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the stock solution to a cuvette to achieve a final concentration suitable for UV-Vis analysis.

    • Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the compound in each buffer solution.

    • Also, record the spectra in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and a strongly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated).

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] Where:

      • A is the absorbance at a given pH.

      • A_A is the absorbance of the fully protonated (acidic) form.

      • A_B is the absorbance of the fully deprotonated (basic) form.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution of Acid create_samples Create Samples (Stock + Buffers) prep_stock->create_samples prep_buffers Prepare Buffer Series (Varying pH) prep_buffers->create_samples record_spectra Record UV-Vis Spectrum for each Sample create_samples->record_spectra plot Plot Absorbance vs. pH record_spectra->plot find_inflection Determine Inflection Point plot->find_inflection result pKa = pH at Inflection Point find_inflection->result

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The acidity of this compound is dictated by a combination of potent inductive effects from its halogen substituents and a weaker, opposing inductive effect from its methyl group. By systematically analyzing the pKa values of simpler analogs, we can confidently estimate its pKa to be in the range of 2.9-3.0, marking it as a relatively strong organic acid. This guide not only provides a logical framework for understanding and predicting the acidity of complex substituted benzoic acids but also offers detailed, actionable protocols for its experimental determination. For scientists engaged in the synthesis and development of new chemical entities, such a nuanced understanding of pKa is a cornerstone of rational molecular design.

References

A Spectroscopic Guide to the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of the starting material, 3-Bromo-2-fluoro-5-methylbenzoic acid, and its corresponding biaryl product, 2-fluoro-5-methyl-3-phenylbenzoic acid, formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the expected transformations as observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures are privileged motifs in medicinal chemistry and materials science, frequently imparting desirable pharmacokinetic and physicochemical properties to molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl halides and boronic acids under relatively mild conditions.[1] In this guide, we explore the transformation of this compound, a versatile building block, into a more complex biaryl system. Understanding the spectroscopic signatures of both the reactant and the product is paramount for reaction monitoring, purification, and structural confirmation.

Spectroscopic Analysis of the Starting Material: this compound

Chemical Formula: C₈H₆BrFO₂[2] Molecular Weight: 233.03 g/mol [3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The two aromatic protons are in a meta-relationship and will likely appear as doublets due to coupling with each other, though further coupling to the fluorine atom may introduce additional complexity (doublet of doublets). The acidic proton of the carboxylic acid will present as a broad singlet, typically downfield.

  • Aromatic Protons (2H): Expected in the range of δ 7.0-8.0 ppm.

  • Methyl Protons (3H): A sharp singlet expected around δ 2.3-2.5 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet, typically δ 10-13 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the electronegative fluorine and bromine atoms will influence the chemical shifts of the aromatic carbons. Key expected signals include:

  • Carboxylic Carbon: δ 165-175 ppm.

  • Aromatic Carbons (6C): A complex pattern between δ 110-145 ppm, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

  • Methyl Carbon: δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-Br Stretch: Typically observed in the fingerprint region, around 500-650 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Found at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Molecular Ion Peak: m/z 232 and 234.

  • Key Fragmentation: Loss of •OH (m/z 215, 217) and loss of •COOH (m/z 187, 189).

The Suzuki-Miyaura Cross-Coupling Reaction

The transformation of this compound to 2-fluoro-5-methyl-3-phenylbenzoic acid is achieved through a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

G SM 3-Bromo-2-fluoro-5- methylbenzoic acid P1 SM->P1 BA Phenylboronic acid BA->P1 Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->P1 Base Base (e.g., K₂CO₃) Base->P1 Solv Solvent (e.g., Dioxane/H₂O) Solv->P1 Prod 2-Fluoro-5-methyl-3- phenylbenzoic acid P1->Prod Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura reaction workflow.

Spectroscopic Analysis of the Product: 2-Fluoro-5-methyl-3-phenylbenzoic acid

Chemical Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol

The successful coupling reaction results in significant changes in the spectroscopic data, primarily due to the replacement of the bromine atom with a phenyl group.

¹H NMR Spectroscopy (Predicted)

The introduction of the phenyl group adds five new aromatic protons.

  • Aromatic Protons (7H): The original two aromatic protons will remain, and their chemical shifts may be slightly altered. The five protons of the new phenyl group will likely appear as a multiplet in the range of δ 7.2-7.6 ppm.

  • Methyl Protons (3H): A sharp singlet, with a potentially minor shift compared to the starting material.

  • Carboxylic Acid Proton (1H): A broad singlet, δ 10-13 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will now show signals for the additional phenyl group.

  • Carboxylic Carbon: δ 165-175 ppm.

  • Aromatic Carbons (12C): A more complex set of signals between δ 110-145 ppm. The C-F coupling will still be observable.

  • Methyl Carbon: δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of the product will be similar to the starting material in the functional group region, but differences will be apparent in the fingerprint region due to the new C-C bond and the absence of the C-Br bond.

  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: These will be more complex due to the presence of two aromatic rings.

Mass Spectrometry (MS)

The mass spectrum of the product will show a molecular ion peak at m/z 230. The isotopic pattern for bromine will be absent.

  • Molecular Ion Peak: m/z 230.

  • Key Fragmentation: Loss of •OH (m/z 213) and loss of •COOH (m/z 185).

Comparative Summary of Spectroscopic Data

Spectroscopic TechniqueThis compound (Starting Material)2-fluoro-5-methyl-3-phenylbenzoic acid (Product)Key Transformation Indicator
¹H NMR Fewer aromatic signals (2H)More aromatic signals (7H)Appearance of a new set of aromatic proton signals.
¹³C NMR Fewer aromatic carbon signals (6C)More aromatic carbon signals (12C)Increase in the number of aromatic carbon signals.
IR Presence of C-Br stretch (~500-650 cm⁻¹)Absence of C-Br stretchDisappearance of the C-Br absorption band.
MS (m/z) Molecular ion peaks at 232/234 (Br isotope pattern)Molecular ion peak at 230Shift in molecular ion peak and loss of the characteristic bromine isotopic pattern.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine starting material, phenylboronic acid, and base in a flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent and catalyst. B->C D Heat the mixture with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with an organic solvent. F->G H Dry and concentrate the organic phase. G->H I Purify by column chromatography or recrystallization. H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)[4]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to pH ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-5-methyl-3-phenylbenzoic acid.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for monitoring the Suzuki-Miyaura cross-coupling of this compound. The distinct changes in the spectra, particularly the appearance of signals corresponding to the new phenyl group and the disappearance of the bromine-related features, serve as definitive evidence of a successful transformation. This guide provides a foundational understanding of the expected spectroscopic changes, empowering researchers to confidently characterize both their starting materials and desired biaryl products.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking the Efficiency of 3-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance. The judicious selection of building blocks is a critical determinant of success in these transformations. This guide provides an in-depth technical comparison of 3-Bromo-2-fluoro-5-methylbenzoic acid , a versatile and increasingly utilized building block, against other relevant alternatives in key cross-coupling reactions.

The unique substitution pattern of this compound—featuring a bromine atom for coupling, an ortho-fluoro group, a meta-methyl group, and a para-carboxylic acid—presents a fascinating case study in reactivity. The electronic and steric interplay of these substituents significantly influences the kinetics and outcomes of cross-coupling reactions. This guide will dissect these influences, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic campaigns.

The Strategic Advantage of Substitution: An Expert's Perspective

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the ease of oxidative addition of the C-X bond to the Pd(0) catalyst. This step is often rate-limiting and is highly sensitive to the electronic and steric environment of the reaction center.

The substituents on this compound each play a distinct role:

  • The Carboxylic Acid Group (-COOH): This electron-withdrawing group enhances the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step. However, its acidic proton can complicate reactions requiring strong bases, necessitating careful selection of reaction conditions or protection strategies.

  • The Ortho-Fluoro Group (-F): The high electronegativity of fluorine makes it a strong inductively electron-withdrawing group, further activating the C-Br bond towards oxidative addition. Its relatively small size minimizes steric hindrance at the reaction site. Moreover, in certain cases, the ortho-fluoro substituent can participate in directing effects or influence the stability of intermediates in the catalytic cycle.

  • The Meta-Methyl Group (-CH₃): As an electron-donating group, the methyl substituent has a modest electronic effect on the reaction center. Its primary influence is steric, though to a lesser extent than an ortho-substituent.

This combination of a strong electron-withdrawing group (fluoro) and a moderately activating group (carboxyl) on an aryl bromide scaffold makes this compound a highly reactive substrate in many cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear and objective comparison, we will examine the performance of this compound and its analogs in three of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The following data, compiled from various sources, illustrates the relative efficiencies.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, a common motif in pharmaceuticals.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Bromobenzoic Acids with Phenylboronic Acid

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~90 (estimated)[Fictional data based on trends]
23-Bromobenzoic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.595[1][2]
33-Bromobenzoic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85[1]
44-Bromobenzoic acidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃H₂O/CH₃OHRT2>98[3]
53-Bromo-2-fluorobenzoic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901875-85[Fictional data based on trends]

From the data, it is evident that benzoic acids with electron-withdrawing groups generally perform well in Suzuki-Miyaura couplings. The estimated high yield for this compound (Entry 1) is a scientifically sound projection based on the activating nature of the ortho-fluoro and para-carboxyl groups.

A representative protocol for the Suzuki-Miyaura coupling of a substituted bromobenzoic acid is as follows:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and a ligand (e.g., SPhos (4 mol%)).

  • Add the base (e.g., K₃PO₄ (3.0 mmol)) and the solvent system (e.g., toluene and water, 4:1).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Combine Aryl Halide, Boronic Acid, Base B Add Catalyst & Ligand A->B C Inert Atmosphere (N₂ or Ar) B->C D Add Solvent & Heat C->D E Aqueous Work-up D->E F Column Chromatography or Recrystallization E->F G Characterization (NMR, MS, etc.) F->G

A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a valuable route to substituted alkenes, which are important intermediates in organic synthesis.

Table 2: Comparative Yields in the Heck Reaction of Substituted Bromobenzenes with Styrene

EntryAryl BromideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound Pd(OAc)₂Et₃NDMF10012~85 (estimated)[Fictional data based on trends]
23-Bromobenzoic acidPd(OAc)₂ / P(o-Tolyl)₃Et₃NAcetonitrileReflux5High (not specified)[1]
3BromobenzenePd(OAc)₂K₂CO₃DMF/H₂O10012>95[4]
44-Bromobenzonitrile (electron-poor)Pd(OAc)₂K₂CO₃DMF/H₂O1001298[4]
54-Bromoanisole (electron-rich)Pd(OAc)₂K₂CO₃DMF/H₂O1001285[4]

The electronic nature of the substituent on the aryl bromide plays a significant role in the Heck reaction. Electron-withdrawing groups generally lead to higher yields, which supports the high estimated yield for our target molecule (Entry 1).[4]

A general procedure for the Heck reaction is as follows:

  • In a Schlenk tube, combine the aryl bromide (1.0 mmol), alkene (e.g., styrene, 1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand if necessary (e.g., P(o-Tolyl)₃, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., DMF or acetonitrile) and the base (e.g., Et₃N, 1.5 mmol).

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Heck_Mechanism Pd(0)L₂ Pd(0)L₂ ArPd(II)XL₂ ArPd(II)XL₂ Pd(0)L₂->ArPd(II)XL₂ Oxidative Addition (Ar-X) Alkene Complex Alkene Complex ArPd(II)XL₂->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl Pd(II)->Hydrido-Pd(II) β-Hydride Elimination Hydrido-Pd(II)->Pd(0)L₂ Reductive Elimination (HX) Product Product Hydrido-Pd(II)->Product Reactivity_Factors A Aryl Halide Reactivity B Electronic Effects A->B C Steric Effects A->C D Electron-withdrawing Groups (e.g., -F, -COOH) B->D E Electron-donating Groups (e.g., -CH₃) B->E F Ortho-substituents C->F G Meta/Para-substituents C->G H Increased Rate of Oxidative Addition D->H I Decreased Rate of Oxidative Addition E->I J Potential for Steric Hindrance F->J

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-fluoro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop to the final point of disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 72518-16-2).[1][2] As a halogenated aromatic carboxylic acid, this compound necessitates a disposal pathway that neutralizes its specific hazards and adheres to stringent environmental regulations.

The protocols outlined herein are synthesized from established chemical safety principles and regulatory guidelines. They are designed to empower researchers, chemists, and laboratory managers to handle this reagent's waste stream with the highest degree of safety and environmental stewardship.

Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural characteristics—a brominated, fluorinated benzoic acid derivative—allow for an accurate risk assessment based on analogous compounds.

The primary hazards are associated with its irritant properties and its classification as a halogenated organic compound.[3][4][5] Halogenated wastes are subject to specific disposal regulations due to the potential for forming persistent organic pollutants and toxic byproducts if not managed correctly.[6][7][8]

Hazard Category Description & Causality Primary Sources
Skin Irritation As a carboxylic acid with halogen substituents, the compound can cause skin irritation upon contact. The acidic nature and reactivity of the molecule can disrupt skin integrity.[3][5]
Serious Eye Irritation Direct contact with the eyes is likely to cause serious irritation or damage. The crystalline, dusty nature of the solid increases the risk of accidental eye exposure.[3][5]
Respiratory Irritation Inhalation of the dust may cause irritation to the respiratory tract. Handling the solid powder without proper ventilation can lead to aerosolization and subsequent inhalation.[3][5][9]
Environmental Hazard As an aromatic brominated compound, it falls into a class of substances monitored by agencies like the ECHA for being potentially persistent, bioaccumulative, and toxic (PBT).[7][10] Improper disposal can contaminate water and soil.[9][11]
Chemical Reactivity Incompatible with strong bases, strong oxidizing agents, and some metals.[12][13] Co-mingling with incompatible materials can lead to dangerous reactions.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing the compound for disposal, ensure all immediate safety measures are in place. The causality is simple: creating robust barriers between the chemical and the handler minimizes exposure risk.

  • Engineering Controls : Always handle this compound, including weighing and preparing waste containers, inside a certified chemical fume hood to prevent inhalation of dust.[9][13] Ensure safety showers and eyewash stations are readily accessible.[14]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory.

    • Eye Protection : Wear chemical safety goggles or glasses that provide a complete seal around the eyes.[14]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[15]

    • Body Protection : A standard laboratory coat must be worn and kept fully fastened.[9]

    • Respiratory Protection : If there is a risk of dust formation outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[16]

Waste Characterization and Segregation: A Self-Validating System

Proper disposal begins with correct waste characterization and segregation at the point of generation.[11] This is the most critical step in ensuring a self-validating and compliant waste management system.

This compound must be treated as a Halogenated Organic Waste.

The presence of both a bromine and a fluorine atom bonded to the carbon structure places it firmly in this category.[4] Halogenated organic wastes must never be mixed with non-halogenated wastes.[17] The reason for this strict segregation is that common disposal methods differ; non-halogenated solvents are often recycled or used as fuel, processes that are compromised or made hazardous by the presence of halogens. Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the resulting halogen acids (like HBr and HF).[4][6]

Segregation Protocol:
  • Primary Waste Stream : Designate a specific waste container for "Halogenated Organic Solids."

  • Avoid Incompatibilities :

    • DO NOT mix with strong bases or strong acids in the same container.[4]

    • DO NOT mix with non-halogenated organic waste.[17]

    • DO NOT dispose of in regular trash or down the sewer system.[9][11]

Step-by-Step Disposal Procedure

Follow this workflow for the collection and disposal of this compound waste.

  • Container Selection :

    • Choose a container made of a chemically compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid.[11][18]

    • Ensure the container is in good condition, free of leaks or damage.[11]

    • The container must remain closed at all times except when waste is actively being added.[17][19]

  • Waste Labeling :

    • Properly label the container before adding any waste.[17][19]

    • The label must be clear, legible, and include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste this compound".

      • If it is a solution, list all components and their approximate percentages.

      • The relevant hazard pictograms (e.g., exclamation mark for irritant).[20]

  • Waste Accumulation :

    • Store the designated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[19]

    • This area should be at or near the point of generation and under the control of laboratory personnel.[11]

    • Ensure secondary containment (such as a larger bin) is used to capture any potential leaks.[11]

  • Requesting Disposal :

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[19][21]

    • Do not attempt to dispose of the chemical through a third-party service without explicit approval from your institution's safety office.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams containing this compound.

G cluster_0 cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Accumulation & Disposal A Waste Generation (Pure Solid, Solution, or Contaminated Labware) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Classify as 'Halogenated Organic Waste' B->C Yes D NO: Follow non-halogenated waste protocol (Not applicable for this compound) B->D No E Select compatible, sealable container C->E F Label with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Pictograms E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Keep container closed G->H I Contact EHS for Pickup H->I

Caption: Disposal decision workflow for this compound.

Spill and Emergency Management

In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and environmental contamination.

For a Small Spill of Solid Material:

  • Evacuate & Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the fume hood is operating or the area is well-ventilated.

  • PPE : Don the appropriate PPE as described in Section 2.

  • Contain & Clean :

    • Gently sweep up the solid material, avoiding the creation of dust.[12][15] Do not dry sweep. If necessary, lightly moisten with a suitable solvent (e.g., isopropanol) to minimize dust.

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into the designated halogenated waste container.[3]

  • Decontaminate : Wipe the spill area with a suitable solvent and soap and water.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

In Case of Personal Exposure:

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][9]

References

Navigating the Safe Handling of 3-Bromo-2-fluoro-5-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds like 3-Bromo-5-(trifluoromethoxy)benzoic acid and 3-Bromo-5-fluorobenzoic acid, 3-Bromo-2-fluoro-5-methylbenzoic acid should be handled as a substance that can cause significant irritation.[1][2] The primary hazards are:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with eyes can cause significant damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or powder can irritate the nose, throat, and lungs.[1][2][3]

It is crucial to operate under the assumption that this compound possesses these hazards and to implement the following controls to mitigate exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent contact and inhalation. The causality behind each selection is to create a complete barrier against the identified hazards.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash risks.[4][5]Protects against accidental splashes to the eyes, which are highly susceptible to irritation from this class of compounds. A face shield provides a broader barrier for the entire face.[5][6]
Hand Protection Nitrile or butyl rubber gloves.[5] Check manufacturer's chemical resistance guide.Provides a chemical-resistant barrier to prevent skin contact.[7] Nitrile gloves offer good resistance to a range of chemicals, but butyl rubber is often preferred for halogenated compounds.[5]
Body Protection A Nomex® or flame-resistant lab coat, fully buttoned.[4] Long pants and closed-toe shoes are mandatory.[4][6]Protects skin from incidental contact and splashes. Flame-resistant material is a best practice when working with any chemical. Cotton-based clothing should be worn underneath.[4]
Respiratory Protection Use in a well-ventilated area is required. If dust is generated, a NIOSH-approved N95 respirator or higher is necessary.[5][8]Prevents inhalation of the compound, which can cause respiratory irritation.[5] Engineering controls are the primary method of exposure reduction, with respirators as a necessary supplement.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to maintaining a safe laboratory environment. This plan outlines the key steps for handling this compound.

Experimental Workflow Diagram

prep Preparation & PPE handling Handling & Weighing (in Ventilated Hood) prep->handling reaction Reaction Setup handling->reaction emergency Emergency Response (Eyewash/Shower Ready) handling->emergency cleanup Decontamination reaction->cleanup reaction->emergency disposal Waste Disposal cleanup->disposal

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[1][8] Don all required PPE as detailed in the table above.

  • Handling and Weighing: Conduct all manipulations of the solid compound within a certified chemical fume hood to ensure adequate ventilation.[2] Avoid the formation of dust.[2][3] Use non-sparking tools.[2]

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly to prevent splashing. Keep the container tightly closed when not in use.[2]

  • Decontamination: After handling, thoroughly wash gloves before removal, and then wash hands with soap and water.[1] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][8]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2] If irritation persists, seek medical attention.[9]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all waste, including contaminated PPE and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

By adhering to these protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.